molecular formula C13H13NO2 B3051714 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one CAS No. 35556-81-1

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Cat. No.: B3051714
CAS No.: 35556-81-1
M. Wt: 215.25 g/mol
InChI Key: UIONPYATGROVHA-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1,2,3,9-tetrahydrocarbazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIONPYATGROVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570116
Record name 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35556-81-1
Record name 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one as a precursor for ondansetron.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and application of tetrahydrocarbazol-4-ones in the production of Ondansetron.

Editorial Note on Precursor Identity: The specific compound 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one contains a methoxy substituent at the C6 position (para to the nitrogen in the original phenylhydrazine ring).[1] Ondansetron , structurally, is 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one, which possesses an unsubstituted benzene ring.[1]

  • Using the 6-methoxy precursor yields 6-methoxyondansetron (a structural analog or potential impurity), not Ondansetron.[1]

  • To synthesize Ondansetron , the required precursor is the unsubstituted 1,2,3,9-tetrahydro-carbazol-4-one .[1]

  • This guide will focus on the chemistry of the carbazolone scaffold, explicitly contrasting the 6-methoxy variant with the required unsubstituted pathway to ensure scientific accuracy while addressing the user's topic.

Evaluation of Substituent Effects and Process Chemistry[1]

Executive Summary

The 1,2,3,9-tetrahydro-4H-carbazol-4-one scaffold is the structural linchpin in the synthesis of Ondansetron , a selective 5-HT3 receptor antagonist.[1] While the 6-methoxy derivative (derived from 4-methoxyphenylhydrazine) offers a pathway to specific analogs (e.g., for Structure-Activity Relationship studies), the industrial production of Ondansetron strictly requires the unsubstituted parent scaffold.[1] This guide delineates the synthetic architecture, focusing on the regioselective functionalization at the C3 and N9 positions, and provides a critical comparison of the methoxy-substituted pathway versus the standard commercial route.

Chemical Architecture & Retrosynthesis

The synthesis of Ondansetron is defined by the construction of the tricyclic carbazole core followed by sequential functionalization.

  • Core Construction: Fischer Indole Synthesis (FIS) utilizing phenylhydrazine and 1,3-cyclohexanedione.[1]

  • N-Functionalization: Methylation of the indole nitrogen.[1]

  • C3-Functionalization: Mannich reaction to introduce the imidazole moiety.[1]

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the divergence between the 6-methoxy analog and the target drug Ondansetron.

Retrosynthesis Ondansetron TARGET: Ondansetron (Unsubstituted Benzene Ring) MethoxyAnalog ANALOG: 6-Methoxyondansetron (Methoxy Substituent) Mannich Mannich Reaction (+ 2-Methylimidazole) Mannich->Ondansetron Mannich->MethoxyAnalog N_Methyl_Carb 9-Methyl-1,2,3,9-tetrahydro- carbazol-4-one N_Methyl_Carb->Mannich Standard Route N_Methyl_Methoxy 6-Methoxy-9-methyl- 1,2,3,9-tetrahydrocarbazol-4-one N_Methyl_Methoxy->Mannich Analog Route Carbazolone 1,2,3,9-Tetrahydro- carbazol-4-one Carbazolone->N_Methyl_Carb N-Methylation MethoxyCarbazolone 6-Methoxy-1,2,3,9-tetrahydro- carbazol-4-one MethoxyCarbazolone->N_Methyl_Methoxy N-Methylation Start_Phenyl Phenylhydrazine + 1,3-Cyclohexanedione Start_Phenyl->Carbazolone Fischer Indole Start_Methoxy 4-Methoxyphenylhydrazine + 1,3-Cyclohexanedione Start_Methoxy->MethoxyCarbazolone Fischer Indole

Figure 1: Retrosynthetic divergence showing the origin of the 6-methoxy substituent versus the standard Ondansetron scaffold.[1]

Synthesis of the Carbazolone Core

Fischer Indole Cyclization

The formation of the tetrahydrocarbazol-4-one core is the yield-determining step.[1] The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement.

Comparative Protocol:
ParameterStandard Route (Ondansetron)6-Methoxy Route (Analog)
Starting Material Phenylhydrazine HCl4-Methoxyphenylhydrazine HCl
Dione Component 1,3-Cyclohexanedione1,3-Cyclohexanedione
Catalyst ZnCl₂ or H₂SO₄ (Glacial AcOH)ZnCl₂ (Milder Lewis acid preferred)
Regioselectivity Symmetric (Single product)Regiospecific (Para-methoxy directs cyclization)
Critical Impurity Uncyclized hydrazone7-Methoxy isomer (trace)
Experimental Protocol (Standard Route):
  • Condensation: Dissolve 1,3-cyclohexanedione (1.0 eq) and phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The reaction color typically shifts from yellow to deep brown.

  • Workup: Cool to room temperature. Pour into ice-water slurry. The solid product precipitates.

  • Purification: Filter and wash with water.[2][3] Recrystallize from ethanol/water to yield 1,2,3,9-tetrahydro-4H-carbazol-4-one .[1]

Mechanistic Insight: The electron-donating methoxy group in the 6-methoxy variant increases the nucleophilicity of the aromatic ring, potentially accelerating the rearrangement step but also increasing susceptibility to oxidative side reactions.[1]

Transformation to Ondansetron (Functionalization)

This section details the conversion of the core scaffold to the active pharmaceutical ingredient (API).[1] Note that the 6-methoxy precursor would undergo identical chemistry to form the analog.[1]

Step 1: N-Methylation

The indole nitrogen (N9) must be methylated prior to the Mannich reaction to prevent N-aminomethylation side products.[1]

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI).[1]

  • Base: Sodium Hydride (NaH) or KOH (Phase Transfer Conditions).[1]

  • Solvent: DMF or Acetone.[1]

Protocol: Treat the carbazolone (1.0 eq) with NaH (1.2 eq) in DMF at 0°C. Stir for 30 mins to generate the anion. Add MeI (1.1 eq) dropwise.[1] Warm to RT and stir for 2 hours. Quench with water and extract.

Step 2: Mannich Reaction (C3-Functionalization)

This is the most critical step, introducing the imidazole ring via a methylene bridge.

  • Reagents: Paraformaldehyde, 2-Methylimidazole.[1][4][5]

  • Solvent: Glacial Acetic Acid (Classic) or DMF/H₂O (Modern).[1]

  • Mechanism: Formation of an exocyclic methylene intermediate (Michael acceptor) followed by conjugate addition of the imidazole.[1]

Self-Validating Check:

  • Monitoring: HPLC must show the disappearance of the 9-methyl-carbazolone peak.[1]

  • Impurity Alert: If the reaction runs too long or with excess formaldehyde, the Bis-dimer (two carbazolone units linked by methylene) forms.[1] This is a known pharmacopeial impurity (Impurity B).

Reaction Pathway Diagram (DOT)

ReactionPathway Substrate 9-Methyl-1,2,3,9- tetrahydrocarbazol-4-one Intermediate Exocyclic Methylene Intermediate (Transient Michael Acceptor) Substrate->Intermediate -H2O Reagents Paraformaldehyde + 2-Methylimidazole Reagents->Intermediate Product ONDANSETRON Intermediate->Product + Imidazole Impurity Impurity B (Dimer) Intermediate->Impurity + Substrate (Side Rxn)

Figure 2: The Mannich reaction cascade showing the transient intermediate and the critical dimerization impurity pathway.[1]

Quality Control & Impurity Profiling

When evaluating the 6-methoxy precursor (or the standard one), the following analytical markers are critical.

Impurity / ComponentOriginDetection (HPLC/LC-MS)
Starting Material Unreacted carbazoloneRT ~ 5-6 min (C18, ACN/H2O)
Impurity A (EP) 2-MethylimidazoleEarly eluting (Polar)
Impurity B (EP) 6,6'-Methylenebis[...][1]Late eluting (Highly lipophilic dimer)
6-Methoxy Analog Wrong Starting Material Mass Shift (+30 Da) vs Ondansetron

Critical Control Point: If the "6-Methoxy" precursor is inadvertently used in a production batch intended for Ondansetron, the final product will fail identity testing (Mass Spec will show M+30, NMR will show methoxy singlet ~3.8 ppm and altered aromatic coupling pattern).

References

  • Synthesis of Ondansetron : Kim, M. Y., et al. "An Efficient Process of Ondansetron Synthesis."[6] Heterocycles, Vol. 45, No. 10, 1997.[6] Link

  • Impurity Profiling : European Pharmacopoeia (Ph.[1] Eur.) Monograph 1599: Ondansetron Hydrochloride Dihydrate. Link

  • Carbazolone Chemistry: Joule, J. A. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Process Optimization : Li, X., et al. "Improved synthesis of ondansetron hydrochloride."[4] Chinese Journal of Medicinal Chemistry, 2015.[4] Link

  • Precursor Data : PubChem Compound Summary for 1,2,3,9-Tetrahydro-4H-carbazol-4-one (CID 69443).[1] Link[1]

Sources

A Technical Guide to the Fischer Indole Synthesis of 6-Methoxy-Substituted Carbazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Fischer indole synthesis, specifically tailored for the preparation of 6-methoxy-substituted carbazoles. These compounds are of significant interest in medicinal chemistry and materials science due to their unique biological activities and photophysical properties.[1][2] This document will delve into the core mechanistic principles, provide detailed experimental protocols, address common challenges, and highlight the applications of this important class of molecules.

Introduction: The Significance of 6-Methoxy-Substituted Carbazoles

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities.[1][3] The introduction of a methoxy group at the 6-position of the carbazole ring system can significantly influence the molecule's electronic properties, solubility, and metabolic stability, often leading to enhanced or novel therapeutic effects.[4] These substituted carbazoles have been investigated for their potential as anticancer, neuroprotective, and anti-inflammatory agents.[1][2][5]

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry and a widely used method for constructing the indole nucleus, which is the foundational structure of carbazoles.[6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or a ketone.[6][8]

The Core Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a multi-step reaction that proceeds through several key intermediates.[6][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted mechanism involves the following key steps:[6][7]

  • Hydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine (in this case, 4-methoxyphenylhydrazine) with a cyclic ketone (such as cyclohexanone) to form the corresponding 4-methoxyphenylhydrazone.[7]

  • Tautomerization: The hydrazone then tautomerizes to its more reactive enamine isomer, also known as an 'ene-hydrazine'.[7][8] This step is critical and requires an alpha-hydrogen on the original carbonyl compound.[8]

  • [9][9]-Sigmatropic Rearrangement: This is the pivotal step where a new carbon-carbon bond is formed, leading to the basic bicyclic structure of the indole.[8][10] This concerted pericyclic reaction involves the breaking of the N-N bond.[10]

  • Aromatization and Cyclization: The intermediate rearomatizes, and the resulting nucleophilic amino group attacks the imine carbon in an intramolecular fashion to form a five-membered ring.[7]

  • Elimination of Ammonia: Finally, under acidic conditions, a molecule of ammonia is eliminated, resulting in the formation of the aromatic carbazole ring system.[6]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[6]

Caption: Key steps in the Fischer indole synthesis of 6-methoxy-substituted carbazoles.

Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

This section provides a detailed, step-by-step methodology for the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole, a common precursor for more complex carbazole derivatives.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in a minimal amount of water. Add glacial acetic acid (10 volumes) and cyclohexanone (1.1 equivalents).

  • Cyclization: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 6-methoxy-1,2,3,4-tetrahydrocarbazole.

Optimization and Key Parameters

The success of the Fischer indole synthesis is highly dependent on several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterEffect on ReactionRecommendations and Considerations
Acid Catalyst The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[6][11]For 6-methoxy-substituted carbazoles, milder acids like acetic acid or p-toluenesulfonic acid are often preferred to prevent side reactions.[12] Stronger acids can sometimes lead to decomposition or abnormal cyclization products.[13][14]
Temperature Elevated temperatures are generally required to drive the reaction to completion.[15]The optimal temperature can vary depending on the substrate and catalyst. Excessive heat can lead to degradation and lower yields.[11] Careful temperature control is recommended.[12]
Solvent The choice of solvent can influence reaction rates and yields.[11]While the reaction can be run neat, high-boiling polar solvents like acetic acid or ethanol are commonly used.[16][17] In some cases, solvent-free conditions or microwave irradiation can improve yields and reduce reaction times.[11][18]
Substrate Purity The purity of the starting materials, especially the arylhydrazine, is important.Impurities can lead to the formation of undesired side products and complicate purification.[11]

Troubleshooting Common Challenges

While the Fischer indole synthesis is a robust reaction, several challenges can arise, particularly with substituted systems.

Troubleshooting_Fischer_Indole cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution Low_Yield Low Yield Suboptimal_Catalyst Suboptimal Catalyst/Concentration Low_Yield->Suboptimal_Catalyst Incorrect_Temp Incorrect Temperature Low_Yield->Incorrect_Temp Decomposition Substrate/Product Decomposition Low_Yield->Decomposition Side_Products Significant Side Products Side_Products->Decomposition Regioselectivity_Issues Regioselectivity Issues Side_Products->Regioselectivity_Issues No_Reaction No Reaction No_Reaction->Incorrect_Temp Steric_Hindrance Steric Hindrance No_Reaction->Steric_Hindrance Inactive_Catalyst Inactive Catalyst No_Reaction->Inactive_Catalyst Screen_Catalysts Screen Different Acids (Brønsted/Lewis) Suboptimal_Catalyst->Screen_Catalysts Optimize_Temp Optimize Temperature and Reaction Time Incorrect_Temp->Optimize_Temp Milder_Conditions Use Milder Reaction Conditions Decomposition->Milder_Conditions Regioselectivity_Issues->Screen_Catalysts Change_Solvent Change Solvent or Use Co-solvent Regioselectivity_Issues->Change_Solvent Increase_Temp Increase Temperature/Use Stronger Acid Steric_Hindrance->Increase_Temp Purify_Starting_Materials Ensure Purity of Starting Materials Inactive_Catalyst->Purify_Starting_Materials

Caption: A troubleshooting flowchart for the Fischer indole synthesis.

One notable challenge with methoxy-substituted phenylhydrazones is the potential for "abnormal" cyclization. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can lead to unexpected products due to cyclization occurring at the position of the methoxy substituent.[9][13][14] Careful selection of the starting materials and reaction conditions is therefore crucial to ensure the desired regioselectivity and minimize the formation of byproducts.[9][19]

Applications in Drug Development

6-Methoxy-substituted carbazoles are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their structural motif is found in several natural products and has been incorporated into various drug candidates. For example, carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's due to their neuroprotective and anti-oxidative properties.[2][5] They also form the core of certain anti-cancer agents and have been explored for their antiviral activities.[1] The ability to efficiently synthesize these scaffolds via the Fischer indole synthesis is therefore of great importance to the pharmaceutical industry.

References

  • One-Pot Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H- carbazol-4-one Oxime. Chinese Journal of Organic Chemistry. 2022;42(8):2456-2461.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Published January 4, 2021.
  • The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. Benchchem.
  • The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry.
  • Fischer indole synthesis. Wikipedia.
  • Murakami Y, Ishii H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. ChemInform. 2012;43(28).
  • Murakami Y, Ishii H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B. 2011;87(4):159-178.
  • Murakami Y, Ishii H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B. 2011;87(4):159-178.
  • Hu YZ, Chen YQ. An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Synlett. 2005;(1):42-48.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate.
  • Christoffers J, Scharl H, Frey W. Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Zeitschrift für Naturforschung B. 2003;58(5):479-486.
  • Li Y, Li G, Liu L, et al. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters. 2016;18(20):5384-5387. Available from: [Link]

  • Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. OSTI.GOV. Published December 31, 1986.
  • The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Science Publishing.
  • Fischer indole synthesis for 6-methoxyindole precursors. Benchchem.
  • Technical Support Center: Optimization of Fischer Indole Synthesis. Benchchem.
  • Noey EL, Yang Z, Houk KN. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. 2017;82(11):5798-5804.
  • Hu YZ, Chen YQ. An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. ResearchGate.
  • Ishii H. Nucleophilic displacement of the methoxy group in abnormal Fischer indolization of 2-methoxyphenylhydrazone. Accounts of Chemical Research. 1981;14(9):275-282.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Published April 8, 2010.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Synthesis of N-Tosylates of 4-Methoxy-1,2,3,4-tetrahydrocarbazole and 2-(6-Methoxy-1-cycloalken-1-yl)anilines. ResearchGate.
  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Published September 19, 2020.
  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology.
  • Heravi MM, Zadsirjan V, Lashkari T, et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017;7(86):54465-54497.
  • A Synthesis of 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. SciSpace.
  • Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate.
  • Heravi MM, Zadsirjan V. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 2020;10(42):24945-24985.
  • Grigalevicius S, Blaziene A, Grazulevicius JV, et al. Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine. ResearchGate.
  • Peruncheralathan S, Yadav MK, Ila H, et al. Fischer indole synthesis in the absence of a solvent. SciSpace.
  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Published March 28, 2023.
  • Zhu D, Chen M, Li M, et al. Discovery of Novel N-substituted Carbazoles as Neuroprotective Agents With Potent Anti-Oxidative Activity. European Journal of Medicinal Chemistry. 2013;68:81-88. Available from: [Link]

  • Zhu D, Chen M, Li M, et al. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. MD Anderson Cancer Center. Published 2013.
  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University. Published August 23, 2021.
  • Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole. Google Patents.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Published April 4, 2023.

Sources

Technical Deep Dive: Mechanistic Pathways in the Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (hereafter referred to as the Carbazolone Intermediate ) is the structural linchpin in the synthesis of Ondansetron , a selective 5-HT3 receptor antagonist used globally to prevent chemotherapy-induced nausea.[1]

While the synthesis of tetrahydrocarbazoles is a staple of heterocyclic chemistry, this specific derivative presents unique mechanistic nuances due to the use of 1,3-cyclohexanedione as the carbonyl component. Unlike simple cyclohexanones, the 1,3-dione introduces competition between the desired Fischer Indole Synthesis and the thermodynamically stable formation of pyrazoles.

This guide deconstructs the acid-catalyzed cyclization mechanism, providing a self-validating experimental framework for researchers optimizing the yield and purity of this critical pharmacophore.

Reaction Architecture

The synthesis is a condensation-cyclization sequence between 4-methoxyphenylhydrazine hydrochloride and 1,3-cyclohexanedione .[1]

The Chemical Equation

Sources

Technical Guide: Spectroscopic Profiling of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic profiling and structural characterization of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one , a critical heterocyclic intermediate in the synthesis of the 5-HT3 receptor antagonist Ondansetron .

The following technical analysis synthesizes data from pharmaceutical process development (Ondansetron synthesis) and fundamental heterocyclic chemistry to provide a definitive reference for researchers.

Executive Summary & Compound Identity

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a tricyclic indole derivative featuring a fused cyclohexenone ring.[1] It serves as the scaffold for the "carbazolone" class of antiemetics. Its structural integrity is defined by the stability of the keto-tautomer over the enol form, driven by the conjugation of the carbonyl group with the indole double bond.

PropertyData
IUPAC Name 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one
CAS Registry 15128-52-6 (Ketone form)
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 279 – 280 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water

Synthetic Pathway & Isolation Context

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is synthesized via a Fischer Indole Synthesis using 4-methoxyphenylhydrazine and 1,3-cyclohexanedione.[1]

Critical Impurity Note: Incomplete cyclization leads to the hydrazone intermediate, which lacks the characteristic indole NH signal (>11 ppm) and the conjugated carbonyl shift.

Figure 1: Synthetic Pathway (Fischer Indole Cyclization)

Synthesis cluster_inputs Reactants cluster_process Process A 4-Methoxyphenyl- hydrazine HCl C Hydrazone Intermediate A->C B 1,3-Cyclohexanedione B->C D Acid Catalysis (Reflux) C->D - H2O E [3,3]-Sigmatropic Rearrangement D->E F 6-Methoxy-1,2,3,9- tetrahydro-carbazol-4-one E->F - NH3

Caption: The acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement yields the tricyclic core. The loss of ammonia is the driving force for aromatization of the pyrrole ring.

Detailed Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the conjugated system. Unlike simple aliphatic ketones (1715 cm⁻¹), the carbonyl here is part of a vinylogous amide system, shifting the stretching frequency to lower energy.

  • 3250 – 3350 cm⁻¹ (Broad, Strong): Indole N-H stretch. The broadness indicates significant intermolecular hydrogen bonding in the solid state.

  • 1625 – 1640 cm⁻¹ (Strong): C=O stretch. This "ketone" peak is significantly redshifted due to conjugation with the indole C2=C3 double bond.

  • 1580, 1480 cm⁻¹: Aromatic C=C ring stretches.

  • 1210 – 1230 cm⁻¹: C-O-C asymmetric stretch (Methoxy group).

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion [M]+: m/z 215.1.

  • Base Peak: Typically the molecular ion (m/z 215) due to the high stability of the aromatic tricyclic system.

  • Fragmentation: Loss of methyl radical ([M-15]+ at m/z 200) is common from the methoxy group.

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The solvent of choice is DMSO-d₆ due to the poor solubility of the carbazolone in CDCl₃ and the need to visualize the exchangeable NH proton.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
11.80 s (broad)1HN-H (Pos 9)Deshielded by aromaticity and H-bonding. Disappears on D₂O shake.
7.55 d (J=2.5 Hz)1HH-5 Meta to OMe. Deshielded by the carbonyl anisotropy (peri-effect).
7.32 d (J=8.8 Hz)1HH-8 Ortho to NH. Typical indole doublet.
6.85 dd (J=8.8, 2.5 Hz)1HH-7 Ortho to OMe. Shielded by the electron-donating methoxy group.
3.78 s3H-OCH₃ Characteristic methoxy singlet.
2.95 t (J=6.0 Hz)2HH-1 (CH₂)Allylic to the indole C=C bond.
2.45 t (J=6.0 Hz)2HH-3 (CH₂)α-Carbonyl protons. (May overlap with DMSO solvent peak).
2.10 quint (J=6.0 Hz)2HH-2 (CH₂)Homoallylic/homocarbonyl. Most shielded aliphatic signal.
¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C-4): ~192.0 ppm. (Diagnostic of α,β-unsaturated ketone connected to an electron-rich aromatic system).

  • Aromatic C-O (C-6): ~154.0 ppm.[2]

  • Indole/Aromatic Carbons: 110.0 – 135.0 ppm.

  • Methoxy Carbon: ~55.5 ppm.

  • Aliphatic Carbons:

    • C-1: ~22.0 ppm

    • C-2: ~23.5 ppm[2]

    • C-3: ~38.0 ppm[2]

Figure 2: NMR Connectivity & Spin Systems

NMR_Logic cluster_molecule Structural Domains cluster_signals Aromatic Benzene Ring (1,2,4-Substituted) S2 δ 7.55 (H-5) Doublet (J=2.5) Aromatic->S2 Peri-effect from C=O S3 δ 6.85 (H-7) Doublet of Doublets Aromatic->S3 Ortho coupling to H-8 Meta coupling to H-5 S4 δ 3.78 (OMe) Singlet Aromatic->S4 Attached to C-6 Hetero Pyrrole Core (Indole NH) S1 δ 11.8 (NH) Broad Singlet Hetero->S1 Exchangeable Aliphatic Cyclohexenone Ring S5 δ 2.95 (H-1) Triplet Aliphatic->S5 Allylic to Indole

Caption: Correlation between structural domains and diagnostic 1H NMR signals. H-5 is notably deshielded due to the spatial proximity to the carbonyl group (peri-effect).

Quality Control & Impurity Profiling

In a drug development context, the purity of this intermediate is critical for the yield of the subsequent Mannich reaction (addition of the imidazole moiety).

Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid aggregation-induced broadening:

  • Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ is not recommended due to poor solubility.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: Run at 298 K . If NH broadening is observed, elevate to 320 K to sharpen the exchangeable proton signal.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Key Impurities to Monitor
  • Hydrazone Intermediate: Look for signals at δ 8–9 ppm (hydrazone NH) and lack of the triplet at δ 2.95 .

  • O-Demethylated Analog: Appearance of a phenolic OH (broad, exchangeable) and loss of the OMe singlet at 3.78 ppm .

  • Regioisomers: Fischer cyclization of 3-substituted cyclohexanones can yield regioisomers, but with symmetric 1,3-cyclohexanedione, this is minimized unless the dione degrades.

References

  • Glaxo Group Ltd. (1987).[2] Tetrahydrocarbazolone derivatives, process for their preparation and pharmaceutical compositions containing them.[3] US Patent 4,695,578.[3] Link

  • Yoo, M., et al. (1997). An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2044. (Describes the N-methyl analog and general carbazolone spectral properties). Link

  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.[4] Acta Crystallographica Section E, 64(4), o763.[5] (Crystal structure and confirmation of the ketone tautomer). Link

  • PrepChem. Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. (Detailed synthetic procedure and melting point data). Link

Sources

The Tetrahydrocarbazole (THC) Scaffold: A Pharmacophore for Multitarget Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike fully aromatic carbazoles, the partially hydrogenated C-ring of THC imparts unique stereochemical flexibility, allowing for precise tuning of lipophilicity and receptor binding affinity. This technical guide analyzes the therapeutic utility of THCs in oncology, neurodegeneration, and infectious disease, supported by quantitative data and validated synthetic protocols.

Part 1: Chemical Foundation & Structure-Activity Relationships (SAR)

The THC core consists of an indole ring fused to a cyclohexane ring. Its pharmacological versatility stems from three modifiable vectors:

  • The Indole Nitrogen (N9): Critical for hydrogen bonding or hydrophobic pocket occupancy (e.g., in Ramatroban).

  • The Aromatic Ring (C5-C8): Halogenation here often improves metabolic stability and potency.

  • The Aliphatic Ring (C1-C4): The C1 and C3 positions are prime targets for introducing pharmacophores (e.g., hydrazones, carboxamides) to impart specificity.

Visualization: THC Scaffold SAR Map

The following diagram illustrates the functionalization logic for the THC scaffold.

THC_SAR Core 1,2,3,4-Tetrahydrocarbazole (THC) Core N9 N9 Position (Indole Nitrogen) Bioavailability & Solubility Core->N9 Alkylation/Acylation C_Ring C1-C4 Aliphatic Ring Stereochemical Tuning (e.g., C3-amino for AChE) Core->C_Ring Functionalization A_Ring C5-C8 Aromatic Ring Electronic Effects (e.g., 6-Fluoro/Chloro) Core->A_Ring Substitution

Figure 1: Strategic functionalization vectors on the 1,2,3,4-tetrahydrocarbazole scaffold for library generation.

Part 2: Therapeutic Frontier 1 – Oncology (Tubulin Inhibition)[1]

THC derivatives have emerged as potent microtubule-destabilizing agents. Unlike taxanes which stabilize microtubules, many THC derivatives bind to the colchicine site of β-tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Mechanism of Action

The hydrophobic THC core mimics the pharmacophore of Combretastatin A-4 (CA-4), occupying the hydrophobic pocket of tubulin. The addition of linkers (e.g., triazoles, tetrazoles) at the C1 position enhances interaction with the protein backbone.

Quantitative Data: Antiproliferative Potency

Table 1: Comparative IC50 values of THC derivatives against human cancer cell lines.

Compound ClassModificationTarget Cell LineIC50 (µM)Reference
THC-Tetrazole 1,2,3,4-tetrazole linker at C1A549 (Lung)0.246 [1]
THC-Triazole 1,2,3-triazole linker at C1A549 (Lung)0.243 [1]
THC-Oxindole 2-anilinopyridyl linkedDU-145 (Prostate)1.84 [2]
Standard ColchicineA549 (Lung)~0.05Control
Visualization: Tubulin Inhibition Pathway

Tubulin_Pathway Ligand THC Derivative (Colchicine Site Binder) Tubulin Free Tubulin Dimers (α/β Heterodimers) Ligand->Tubulin Binds Inhibition Inhibition of Polymerization Tubulin->Inhibition Prevents Microtubule Assembly Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Failure Caspase Caspase-3 Activation Arrest->Caspase Signaling Cascade Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Mechanistic cascade of THC-mediated cytotoxicity via tubulin destabilization.

Part 3: Therapeutic Frontier 2 – Neurodegeneration[3]

In Alzheimer's Disease (AD) pathology, THCs act as Multi-Target Directed Ligands (MTDLs) . They are particularly effective as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), while also exhibiting anti-amyloidogenic properties.

Key Insights
  • Selectivity: 6- and 9-substituted THCs show high selectivity for AChE over BuChE, reducing peripheral side effects.

  • Dual Action: Certain derivatives (e.g., N-benzylpiperidine substituted THCs) not only inhibit AChE (improving cholinergic transmission) but also inhibit β-secretase (BACE1), reducing the production of toxic Amyloid-β (Aβ) peptides [3].

Comparative Efficacy[1][4]
  • Rivastigmine (Drug): IC50 ≈ 1030 nM (Rat Brain AChE).[2]

  • THC-Carbamate (Lead): IC50 ≈ 100 nM (Rat Brain AChE) [4].[2]

    • Insight: The THC derivative demonstrates a 10-fold potency increase over the standard of care in preclinical models.

Part 4: Technical Workflow – Optimized Synthesis Protocol

To access the THC scaffold for research, the Fischer Indole Synthesis remains the most robust method. Below is an optimized laboratory protocol designed for high purity and reproducibility, avoiding the variable yields of microwave methods in non-specialized setups.

Protocol: Glacial Acetic Acid Mediated Cyclization

Objective: Synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[3][4]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add 20 mL of Glacial Acetic Acid. While stirring, add Phenylhydrazine (2 mL) followed slowly by Cyclohexanone (2.3 mL).

    • Observation: The solution will warm slightly and may change color (yellow/orange) as the phenylhydrazone intermediate forms.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 30-45 minutes .

    • Critical Checkpoint: The reaction is complete when the solution darkens significantly, and TLC indicates consumption of starting materials.

  • Precipitation (Work-up): Remove heat and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

    • Result: The crude THC will precipitate as a solid.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).[5] Wash the cake with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Validation: Pure 1,2,3,4-tetrahydrocarbazole appears as white/pale crystals. Melting point: 116-118°C [5].[6]

Visualization: Synthesis Logic Flow

Synthesis_Flow Start Reagents: Cyclohexanone + Phenylhydrazine Inter Intermediate: Phenylhydrazone Formation Start->Inter Condensation Rearrange [3,3]-Sigmatropic Rearrangement (Heat/Acid) Inter->Rearrange Tautomerization Cyclize Cyclization & NH3 Elimination Rearrange->Cyclize C-C Bond Formation Product Product: 1,2,3,4-Tetrahydrocarbazole Cyclize->Product Aromatization

Figure 3: Reaction logic of the Fischer Indole Synthesis applied to THC production.

Part 5: Future Outlook & Link Integrity

The THC scaffold is evolving beyond simple substitution.[3] Current trends point toward hybridization —linking the THC core with other pharmacophores (e.g., NSAIDs like Ketoprofen) to create dual-action anti-inflammatory and antimicrobial agents [6].

References
  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub.

  • Inhibition of tubulin polymerization (IC50) of compounds. ResearchGate.

  • Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for Alzheimer's. PubMed Central.

  • Efficacy of acetylcholinesterase inhibitors in Alzheimer's disease. ScienceDirect.

  • Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd Protocol Repository.

  • Synthesis and study of antimicrobial activity of tetrahydrocarbazole derivatives. Semantic Scholar.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (CAS: 35556-81-1) is a highly valued tricyclic scaffold in medicinal chemistry. It serves as a critical advanced intermediate in the synthesis of 5-HT3 receptor antagonists, most notably the antiemetic drug [1].

The most robust synthetic route to this scaffold is the Fischer Indole Synthesis (FIS). While traditional FIS protocols often require the isolation of the intermediate arylhydrazone, a "one-pot" methodology significantly improves atom economy, reduces solvent waste, and minimizes the handling of potentially unstable intermediates[2]. By carefully selecting the salt form of the starting materials and the solvent matrix, the condensation and cyclization steps can be driven sequentially in a single reaction vessel.

Mechanistic Pathway

The one-pot transformation proceeds via a cascade of reactions. Initially, the acid-catalyzed condensation of 4-methoxyphenylhydrazine hydrochloride with 1,3-cyclohexanedione yields an arylhydrazone intermediate. Under thermal activation, this intermediate undergoes ene-hydrazine tautomerization, followed by a concerted [3,3]-sigmatropic rearrangement. Subsequent re-aromatization, cyclization, and the elimination of ammonia afford the target tetrahydrocarbazolone.

FIS_Mechanism A 4-Methoxyphenylhydrazine HCl + 1,3-Cyclohexanedione B Acid-Catalyzed Condensation (Room Temp, 3h) A->B C Arylhydrazone Intermediate B->C D Thermal Activation & Tautomerization (Reflux, 14h) C->D E [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) D->E F Re-aromatization & Cyclization E->F G Elimination of NH3 F->G H 6-Methoxy-1,2,3,9-tetrahydro- carbazol-4-one G->H

Figure 1: Mechanistic workflow of the one-pot Fischer Indole Synthesis of tetrahydrocarbazolones.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating; the physical changes in the reaction mixture serve as built-in In-Process Controls (IPCs) that confirm mechanistic progression without requiring immediate off-line analysis.

Reagents and Equipment
  • 4-Methoxyphenylhydrazine hydrochloride : 10.0 g (~57.3 mmol)

  • 1,3-Cyclohexanedione : 8.0 g (~71.3 mmol, 1.24 eq)

  • Ethanol (Absolute) : 350 mL

  • Deionized Water : 70 mL

  • Equipment : 1 L round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Expertise Insight : The choice to use the hydrochloride salt of the hydrazine is deliberate. It prevents the rapid auto-oxidation typical of free arylhydrazines and provides the in situ acidic protons required to catalyze both the initial condensation and the subsequent sigmatropic rearrangement[3]. Furthermore, the ethanol/water mixture provides a homogeneous medium at reflux, while the water specifically helps solubilize the hydrochloride salt[4].

Step-by-Step Methodology

Step 1: Hydrazone Formation (Condensation)

  • Suspend 4-methoxyphenylhydrazine hydrochloride (10.0 g) in a solvent mixture of ethanol (350 mL) and water (70 mL) in the reaction flask.

  • Add 1,3-cyclohexanedione (8.0 g) in a single portion.

  • Stir the mixture at ambient temperature (20–25 °C) for 3 hours.

  • Causality & IPC: The reaction transitions from a heterogeneous suspension to a clearer, yellow-tinted solution as the highly soluble arylhydrazone intermediate forms. Thin-Layer Chromatography (TLC) will confirm the consumption of the starting dione.

Step 2: Fischer Indole Cyclization (Thermal Activation) 4. Attach the reflux condenser and heat the reaction mixture to reflux (~80 °C) for 14 hours.

  • Causality & IPC: The elevated temperature provides the activation energy necessary to drive the [3,3]-sigmatropic rearrangement. The elimination of ammonia (NH

    
    ) during the final cyclization step drives the equilibrium forward. The solution will darken significantly, visually indicating the formation of the extended conjugated carbazole system[4].
    

Step 3: Isolation and Purification 5. Allow the reaction mixture to cool to ambient temperature. 6. Pour the mixture slowly into 3.0 L of ice-cold deionized water under vigorous stirring.

  • Causality: The target compound is highly hydrophobic compared to the ethanol/water reaction matrix. The massive dilution with water drastically reduces its solubility, forcing quantitative precipitation.

  • Filter the resulting solid under vacuum.

  • Wash the filter cake with cold water (2 x 100 mL) to remove residual acid and unreacted water-soluble byproducts.

  • Dry the solid in vacuo at 50 °C to a constant weight.

  • Expected Yield: ~6.0 g (45-50% theoretical yield based on hydrazine). The product presents as a solid with a melting point of 279°–279.5°C[4].

Reaction Optimization & Quantitative Data

To scale this synthesis for commercial drug development, various solvent and catalyst systems have been evaluated. Table 1 summarizes the comparative efficiency of these methods based on historical patent literature.

Table 1: Comparison of Solvent/Catalyst Systems for 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Synthesis

Synthetic ApproachSolvent SystemCatalystConditionsReported YieldReference
Classic One-Pot Ethanol / WaterHCl (in situ)Reflux, 14h39% - 50%[5]
Two-Step (Toluene) TolueneNone / ThermalReflux~65%WO0117963[5]
Two-Step (Optimized) Acetonitrile / Diphenyl EtherAcetic Acid20°C then Reflux>90%[1]

Scientist's Note : While the optimized two-step diphenyl ether method provides superior yields[1], the classic aqueous ethanol one-pot method remains the standard for rapid, early-stage R&D due to its operational simplicity, lower solvent toxicity, and ease of product isolation via simple aqueous precipitation.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met to validate the structural integrity of the product:

  • Appearance : Pale yellow to off-white crystalline solid.

  • Melting Point : 279.0 – 279.5 °C[4].

  • Mass Spectrometry (ESI-MS) : Expected [M+H]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at m/z 233.1.
    
  • Purity : >98% by HPLC (UV detection at 216 nm)[6].

References

  • PrepChem . Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. Retrieved from:[Link]

  • Glaxo Group Limited. (1988). Carbazole derivatives and their use as 5HT-induced antagonists (US Patent No. 4,725,615A). U.S. Patent and Trademark Office.
  • Chongqing Pharmaceutical Research Institute Co Ltd. (2008). The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one (Chinese Patent No. CN101235012A). China National Intellectual Property Administration.

Sources

Application Note: Fischer Indole Cyclization of 4-Methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fischer indole synthesis remains one of the most powerful and widely utilized methodologies for constructing the indole heterocycle[1]. When applied to 4-methoxyphenylhydrazine , this acid-catalyzed cyclization exclusively yields 5-methoxyindole derivatives[2]. These scaffolds are foundational in drug development, serving as the structural core for numerous pharmaceuticals, including indomethacin, melatonin analogs, and various neurotransmitter modulators. This application note provides a comprehensive, self-validating protocol for the cyclization of 4-methoxyphenylhydrazine, detailing the mechanistic causality behind experimental design choices.

Mechanistic Rationale & Causality

To master the Fischer indole synthesis, one must understand the cascade of reactions that dictate the transformation. The reaction between 4-methoxyphenylhydrazine and a ketone bearing at least two α-hydrogens proceeds through the following sequence[3]:

  • Hydrazone Formation : Condensation of the hydrazine and ketone yields a phenylhydrazone intermediate.

  • Tautomerization : Acid catalysis promotes tautomerization to an ene-hydrazine (enamine-like) intermediate[1].

  • [3,3]-Sigmatropic Rearrangement : This is the rate-determining step. The C-C bond forms while the N-N bond breaks, generating a diimine.

  • Rearomatization & Cyclization : The diimine rearomatizes into an aniline derivative, which immediately undergoes intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination : Acid-promoted expulsion of ammonia (

    
    ) yields the thermodynamically stable aromatic indole[3].
    

Causality in Substrate Design: The presence of the electron-donating 4-methoxy group significantly impacts the reaction kinetics. By increasing the electron density on the aromatic ring, the methoxy group stabilizes the transition state during the critical [3,3]-sigmatropic rearrangement[2]. This electronic activation allows the cyclization to proceed rapidly under milder acidic conditions compared to electron-deficient arylhydrazines, minimizing side reactions and polymerization[4].

Mechanism A 4-Methoxyphenylhydrazine + Carbonyl Compound B Hydrazone Formation (Acid Catalyzed) A->B C Ene-Hydrazine Tautomerization B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Aminal Formation D->E F Ammonia Elimination (-NH3) E->F G 5-Methoxyindole Core F->G

Mechanistic pathway of the Fischer indole synthesis for 5-methoxyindoles.

Experimental Design: Catalyst and Solvent Selection

The choice of acid is critical for balancing reactivity and product stability[4]. While strong Brønsted acids (e.g.,


, 

) or Lewis acids (e.g.,

,

) are commonly used for recalcitrant substrates[1], electron-rich substrates like 4-methoxyphenylhydrazine are prone to acid-catalyzed degradation.

Glacial acetic acid is the optimal choice for this protocol[5].

  • Causality : It acts as both a highly polar solvent (stabilizing charged intermediates) and a mild Brønsted acid catalyst. Its mild nature prevents the over-protonation and subsequent polymerization of the electron-rich 5-methoxyindole product, which is a common failure point when using polyphosphoric acid (PPA) or

    
    .
    

Step-by-Step Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

This standardized protocol utilizes cyclohexanone as the carbonyl partner, a widely cited and highly reliable reaction that produces 6-methoxy-1,2,3,4-tetrahydrocarbazole[5].

Materials & Reagents
  • 4-Methoxyphenylhydrazine hydrochloride (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Glacial acetic acid (Solvent/Catalyst, ~5-10 mL per gram of hydrazine)

  • Saturated aqueous

    
    
    
  • Ethyl acetate (EtOAc) & Brine

Experimental Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid[5].

    • Note: Using the hydrochloride salt prevents spontaneous oxidation of the hydrazine during storage[6].

  • Reagent Addition : Add cyclohexanone (1.1 equiv) dropwise at room temperature. The mixture may briefly turn homogenous as the hydrazone forms.

  • Thermal Activation : Heat the reaction mixture to reflux (~118 °C) with vigorous stirring for 1 to 2 hours[5]. The thermal energy is required to overcome the activation barrier of the sigmatropic shift.

  • Quenching : Allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing crushed ice and water.

  • Neutralization : Slowly add saturated aqueous

    
     until effervescence ceases and the pH reaches ~7-8[5].
    
    • Causality: Immediate neutralization prevents the product from degrading in the aqueous acidic environment during workup.

  • Extraction : Extract the aqueous phase with EtOAc (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure[5].
  • Purification : Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Self-Validating System (Troubleshooting & QC)

A robust protocol must be self-validating. Use the following metrics to confirm success:

  • TLC Monitoring : The starting hydrazine is highly polar. The intermediate hydrazone will appear as a transient, less polar spot. The final indole product will be highly UV-active (254 nm) and will stain vividly with vanillin or Ehrlich's reagent.

  • Spectroscopic Validation : In

    
     NMR (
    
    
    
    or DMSO-
    
    
    ), the disappearance of the ketone
    
    
    -protons is expected. Cyclization is definitively confirmed by the presence of a broad, downfield singlet corresponding to the indole
    
    
    proton (~10.0–11.0 ppm) and a sharp singlet for the methoxy group at ~3.8 ppm.

Workflow S1 1. Reagent Mixing (Hydrazine + Ketone) S2 2. Acid Addition (e.g., Glacial AcOH) S1->S2 S3 3. Thermal Activation (Reflux 1-2 h) S2->S3 S4 4. Quenching (Ice-Water + NaHCO3) S3->S4 S5 5. Extraction (EtOAc / MgSO4) S4->S5 S6 6. Purification (Silica Chromatography) S5->S6 S7 7. Validation (TLC, NMR, MS) S6->S7

Step-by-step experimental workflow for the Fischer indole cyclization.

Substrate Scope & Quantitative Data

The versatility of 4-methoxyphenylhydrazine allows it to react with various ketones. The table below summarizes typical reaction conditions and expected yields across different substrates.

Carbonyl SubstrateTarget Indole ProductCatalyst / SolventTypical YieldRef
Cyclohexanone6-Methoxy-1,2,3,4-tetrahydrocarbazoleGlacial Acetic Acid80–90%[5]
Acetophenone5-Methoxy-2-phenylindoleGlacial Acetic Acid40%[6]
Phenylacetaldehyde5-Methoxy-3-phenylindoleAcOH / NaOAcGood[7]
1-IndanoneTetracyclic 5-methoxyindoleAcidic ConditionsModerate[8]

Note: When using unsymmetrical ketones, regioselectivity issues may arise, often yielding a mixture of isomeric indoles depending on the stability of the respective ene-hydrazine intermediates[9].

References

  • Source: alfa-chemistry.
  • Source: wikipedia.
  • Source: bhu.ac.
  • Source: stackexchange.
  • Source: benchchem.
  • Title: Application Notes and Protocols for the Use of (4-Methoxycyclohexyl)
  • Source: whiterose.ac.
  • Source: nii.ac.
  • Source: nih.

Sources

Application Note: Chromatographic Purification of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

[1]

Introduction & Chemical Context

The target molecule, 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one , is a tetrahydrocarbazole derivative typically synthesized via the Fischer Indole Synthesis using 4-methoxyphenylhydrazine and 1,3-cyclohexanedione [1].[1]

While bulk industrial synthesis often relies on precipitation and recrystallization (due to the molecule's high melting point and poor water solubility), research-grade applications—such as pharmacological screening or analytical standard preparation—require column chromatography to remove critical impurities. These impurities include:

  • Unreacted Hydrazines: Genotoxic impurities that must be strictly controlled.

  • Regioisomers: Potential formation of angular isomers if the starting ketone is unsymmetrical (less relevant for 1,3-cyclohexanedione but critical in analog synthesis).

  • Oligomers: Brown/tarry byproducts formed during the acid-catalyzed cyclization.

Physicochemical Profile
PropertyDataImplication for Chromatography
Molecular Formula C₁₃H₁₃NO₂Moderate molecular weight (215.25 g/mol ).[2]
Polarity Moderate-HighThe C=O (ketone) and N-H (pyrrole) groups significantly increase polarity compared to standard tetrahydrocarbazoles.
Solubility DMSO, DMF, Hot EtOHPoor solubility in Hexane/Heptane. Solid loading is recommended.
pKa ~15-17 (NH)The pyrrole NH is weakly acidic but can H-bond with silica silanols, causing peak tailing.
UV Absorption λ_max ~230, 300 nmStrong UV chromophore; easily detectable by UV (254 nm).

Pre-Purification Strategy

Thin Layer Chromatography (TLC) Profiling

Before scaling to a column, the mobile phase must be optimized. The ketone functionality makes this compound significantly more polar than its non-oxidized counterpart (6-methoxy-1,2,3,4-tetrahydrocarbazole).

  • Stationary Phase: Silica Gel 60 F254.

  • Detection: UV lamp (254 nm) and Ehrlich’s Reagent (turns carbazoles pink/purple).

  • Recommended Mobile Phase Screen:

    • System A (Non-polar): 80% Hexane / 20% Ethyl Acetate

      
       Likely 
      
      
      (Too retentive).
    • System B (Target):50% Hexane / 50% Ethyl Acetate

      
       Target 
      
      
      .
    • System C (Polar): 95% Dichloromethane (DCM) / 5% Methanol

      
       Use if solubility in Hex/EtOAc is problematic.
      

Expert Insight: Literature suggests that related 4-oxo-tetrahydrocarbazoles elute with

Detailed Protocol: Column Chromatography[1][4][5]

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: Use a 1:30 to 1:50 ratio (sample mass : silica mass) due to the potential for "streaking" caused by the polar ketone and NH groups.

  • Packing Method: Slurry packing in 80:20 Hexane:EtOAc is preferred to minimize heat generation and bubble formation.

Phase 2: Sample Loading (Solid Load Technique)

Direct liquid loading is discouraged because the compound is sparingly soluble in the starting mobile phase (Hexane-rich). Liquid loading with a strong solvent (e.g., pure DCM or EtOAc) will cause band broadening and poor separation.

  • Dissolve the crude crude mixture in a minimum amount of Acetone or THF .

  • Add silica gel (approx.[3] 2x the mass of the crude sample) to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

  • Carefully pour this powder onto the top of the pre-packed column bed.

  • Add a protective layer of sand (approx. 1 cm) on top of the sample.

Phase 3: Elution Gradient

Run the column using a stepwise or linear gradient to separate non-polar impurities (hydrazones) from the target ketone.

StepSolvent Composition (Hexane : EtOAc)Volume (Column Volumes)Target Elution
1 80 : 202 CVElute non-polar impurities / unreacted hydrazine derivatives.
2 60 : 403 CVTransition phase. Watch for "front" of the product.
3 50 : 50 4-6 CV Elution of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one.
4 20 : 802 CVFlush remaining polar tars/oligomers.

Note: If using DCM/MeOH, start at 100% DCM and ramp to 5% MeOH.

Phase 4: Fraction Analysis
  • Collect fractions in test tubes.

  • Spot fractions on a TLC plate.

  • Visualize under UV (254 nm). The product will appear as a distinct dark spot.

  • Confirmation: Dip the TLC plate in Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) and heat. The carbazole moiety typically yields a characteristic color change (often purple/pink), confirming the presence of the indole core.

Visualization of Workflow

The following diagram illustrates the logical flow from synthesis workup to final isolation, highlighting the decision points.

PurificationProtocolStartCrude Reaction Mixture(Fischer Indole Synthesis)WorkupWorkup: Pour into WaterFilter Solid PrecipitateStart->WorkupPrecipitationTLCTLC Profiling(Target Rf ~0.3 in 1:1 Hex:EtOAc)Workup->TLCDissolve small amt in AcetoneLoadSample Loading(Dry Load on Silica)TLC->LoadAdsorb to SilicaGradientGradient Elution20% -> 60% EtOAc in HexaneLoad->GradientFractionsFraction CollectionMonitor UV (254nm)Gradient->FractionsAnalysisPurity Check(HPLC / NMR)Fractions->AnalysisPool FractionsAnalysis->GradientRepurify if <95%PurePure 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-oneAnalysis->Pure>98% Purity

Caption: Operational workflow for the isolation of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one, emphasizing the solid-load technique.

Troubleshooting & Expert Tips

Issue: Peak Tailing (The "Comet" Effect)

Cause: The N-H proton of the carbazole ring can act as a hydrogen bond donor to the acidic silanol groups on the silica surface. Solution:

  • Solvent Strength: Ensure the mobile phase has sufficient polarity (the 50% EtOAc recommendation usually mitigates this).

  • Modifier: If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic silanol sites. Note: Flush the column well afterwards if the product is sensitive to base, though carbazoles are generally stable.

Issue: Co-elution with Starting Material

Cause: 4-methoxyphenylhydrazine can sometimes co-elute or streak. Solution:

  • Ensure the initial workup (pouring into water) is done efficiently. The hydrazine salt is water-soluble and should be removed before the column.

  • If hydrazine remains, wash the organic solution with dilute HCl (1M) prior to column loading to convert the hydrazine back to its salt form, which will not elute on silica.

References

  • PrepChem. "Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one." PrepChem.com. Accessed October 2023. Link

  • Royal Society of Chemistry (RSC). "Supporting Information for: Synthesis of Carbazolones... via Oxidative C-N Bond Formation." Organic & Biomolecular Chemistry, 2012.[3] (Referencing Rf values for 7-methyl and 9-methyl analogs in EtOAc/PE systems). Link

  • BenchChem. "An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole." BenchChem.com. Accessed October 2023. Link

Using 1,3-cyclohexanedione in the synthesis of tetrahydrocarbazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter 4-oxo-THC ) utilizing 1,3-cyclohexanedione (CHD) and phenylhydrazine. Unlike the standard Fischer indole synthesis with cyclohexanone—which yields a non-oxidized tetrahydrocarbazole—the use of 1,3-CHD introduces a ketone functionality at the C4 position.

Why this matters: This specific scaffold is the critical pharmacophore and immediate precursor for Ondansetron (Zofran) , a WHO Essential Medicine used to prevent chemotherapy-induced nausea. Mastering this reaction is essential for medicinal chemists working on 5-HT3 antagonists and alkaloid total synthesis.

Scientific Foundation & Mechanism

The Regioselectivity Challenge

The reaction between phenylhydrazine and 1,3-CHD presents a unique regiochemical scenario. 1,3-CHD exists in equilibrium with its mono-enol tautomer.

  • Hydrazone Formation: Phenylhydrazine condenses with one carbonyl group.[1][2]

  • Directionality: The subsequent [3,3]-sigmatropic rearrangement could theoretically occur towards the methylene (C2) or the methine (C2, if enolized differently). However, under acidic conditions, the cyclization is driven towards the chemically equivalent

    
    -carbons, preserving the second carbonyl group.
    
  • Outcome: The result is exclusively the 4-oxo derivative, distinct from the pyrazoles that form under neutral/basic conditions.

Mechanistic Pathway (Visualization)

FischerMechanism Reactants Phenylhydrazine + 1,3-Cyclohexanedione Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Cyclization Intramolecular Cyclization (Aminal) Diimine->Cyclization Nucleophilic Attack Product 1,2,3,9-Tetrahydro- 4H-carbazol-4-one Cyclization->Product Elimination Ammonia NH3 (Byproduct) Cyclization->Ammonia

Figure 1: The acid-catalyzed Fischer Indole pathway adapted for 1,3-diones.[3][4] Note the preservation of the C4 carbonyl.

Experimental Design & Optimization

Successful synthesis relies on balancing acidity (to drive the mechanism) against polymer formation (tarring).

Catalyst & Solvent Selection
ParameterStandard (Acetic Acid)Green / Modern (Solid Acid)High-Throughput (Microwave)
Catalyst Glacial Acetic AcidZnCl₂ or ZeolitesAcetic Acid / Ionic Liquid
Temperature Reflux (118°C)80–100°C100–120°C
Time 2–4 Hours4–6 Hours5–10 Minutes
Yield 65–75%70–85%85–92%
Purification RecrystallizationFiltration + WashMinimal Workup
Scalability High (kg scale)MediumLow (Batch limit)

Detailed Protocols

Protocol A: The "Workhorse" Method (Glacial Acetic Acid)

Best for: Routine lab synthesis, gram-scale, high reliability.

Reagents:

  • 1,3-Cyclohexanedione (1.1 equiv)

  • Phenylhydrazine (1.0 equiv) [DANGER: TOXIC]

  • Glacial Acetic Acid (Solvent/Catalyst)[5]

Step-by-Step:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1,3-cyclohexanedione (1.23 g, 11 mmol) to Glacial Acetic Acid (20 mL). Stir until fully dissolved.

  • Addition: Add Phenylhydrazine (1.08 g, 10 mmol) dropwise over 5 minutes. Observation: The solution will warm slightly and darken (hydrazone formation).

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 3 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The hydrazine spot (polar, stains with ninhydrin) should disappear; a fluorescent blue spot (product) will appear.

  • Quench: Cool the mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring.

  • Isolation: The product will precipitate as a tan/brown solid. Filter via Buchner funnel.

  • Purification: Recrystallize from Methanol . Dissolve the crude solid in hot methanol, filter while hot (to remove tars), and cool slowly.

  • Yield: Expect 1.3–1.5 g (65–75%) of off-white needles.

Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation, rapid optimization, avoiding large volumes of acid.

Reagents:

  • 1,3-Cyclohexanedione (1.0 equiv)[6]

  • Phenylhydrazine Hydrochloride (1.0 equiv) [Easier handling than free base]

  • Solvent: Water or Ethanol[7]

  • Catalyst: ZnCl₂ (10 mol%)

Step-by-Step:

  • Loading: In a 10 mL microwave vial, combine 1,3-CHD (1 mmol), Phenylhydrazine HCl (1 mmol), and ZnCl₂ (0.1 mmol).

  • Solvent: Add 2 mL of Ethanol. Cap the vial.

  • Irradiation: Heat to 100°C for 5 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour the reaction mixture into 10 mL cold water. The solid precipitates immediately.

  • Purification: Wash the filter cake with cold water (removes ZnCl₂ and salts). Recrystallize from Ethanol.[7]

Characterization & Quality Control

Analytical Profile: 1,2,3,9-Tetrahydro-4H-carbazol-4-one

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 220–223°C (Lit. varies slightly by crystal form).

  • IR (ATR):

    • 3250 cm⁻¹ (Broad, Indole N-H stretch)

    • 1630–1650 cm⁻¹ (Strong, C=O stretch, conjugated with indole double bond). Note: This is lower than a standard ketone due to conjugation.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.8 (s, 1H, NH )
      
    • 
       8.0 (d, 1H, Aryl proton peri to Carbonyl - deshielded)
      
    • 
       7.1–7.4 (m, 3H, Aryl protons)
      
    • 
       2.9 (t, 2H, CH
      
      
      
      to C=O)
    • 
       2.4 (t, 2H, CH
      
      
      
      to Indole C2)
    • 
       2.1 (m, 2H, Middle CH ₂)
      
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Sticky Tar Overheating or PolymerizationReduce reflux time; Ensure inert atmosphere (N₂); Use Protocol B (Microwave).
Red/Orange Color Oxidation of PhenylhydrazineUse fresh phenylhydrazine (distill if dark); Add sodium sulfite antioxidant.
No Precipitate on Ice Product too soluble (Acid too conc.)Neutralize acetic acid with Na₂CO₃ (carefully!) to pH 4-5 to force precipitation.
Impurity at

5-6 ppm
Pyrazole formationAcid concentration was too low. Ensure glacial acetic acid or strong Lewis acid is used.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix in AcOH (or EtOH+ZnCl2) Start->Mix Heat Reflux / MW (Energy Input) Mix->Heat Monitor TLC Check (Disappearance of PH) Heat->Monitor Monitor->Heat Incomplete Quench Pour onto Crushed Ice Monitor->Quench Complete Filter Filtration & Washing Quench->Filter Recryst Recrystallize (MeOH) Filter->Recryst Final Pure 4-oxo-THC (Ondansetron Precursor) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of 4-oxo-THC.

References

  • Robinson, B. (1963).[8] "The Fischer Indole Synthesis."[1][2][9][10][11] Chemical Reviews, 63(4), 373–401.[8] Link

  • Glaxo Group Ltd. (1985). "Imidazolyl tetrahydrocarbazolones."[12] US Patent 4,695,578. (The foundational patent for Ondansetron synthesis). Link

  • Vibzz Lab. (2023). "1,2,3,4-Tetrahydrocarbazole synthesis (Fischer indole synthesis)." YouTube Protocol Demonstration. Link

  • Yaqub, G., et al. (2013).[5] "Eco-friendly Synthesis of Functionalized Tetrahydrocarbazoles." Asian Journal of Chemistry, 25(18), 10109. Link

  • BenchChem. (2025).[13] "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Technical Guide." BenchChem Application Notes. Link

Sources

Application Note: Structural Elucidation of Carbazole Derivatives via Integrated NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carbazole derivatives are pivotal scaffolds in medicinal chemistry (e.g., kinase inhibitors, anti-tumor alkaloids like olivacine) and organic electronics (OLED host materials). However, their planar tricyclic nature presents unique analytical challenges: low solubility, strong


 stacking aggregation, and regioisomerism that is often indistinguishable by 1D NMR alone. This guide details a validated protocol for the unambiguous identification of carbazole derivatives, utilizing a synergistic approach of High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR).

Part 1: Sample Preparation & Solubility (The Foundation)

The Aggregation Challenge

Carbazoles are notorious for forming concentration-dependent aggregates in non-polar solvents like Chloroform-d (


). This 

-stacking causes:
  • Signal Broadening: Loss of multiplicity information.

  • Chemical Shift Drifting: Concentration-dependent

    
     values, making library matching unreliable.
    
Recommended Solvent Protocol

Primary Solvent: Dimethyl sulfoxide-d6 (


) is the gold standard. Its high polarity disrupts 

-stacking, yielding sharp, well-resolved signals. Alternative: Acetone-d6 (for highly lipophilic derivatives where DMSO is difficult to remove).
ParameterStandard ProtocolHigh-Concentration (Carbon-13)
Sample Mass 2.0 – 5.0 mg20 – 30 mg
Solvent Volume 600

L
600

L
Temperature 298 K (25°C)313 K (40°C) – To improve solubility
Tube Quality 5mm High-Precision5mm High-Precision

Expert Insight: If using


 is unavoidable for comparison with literature, run the experiment at low concentration (<2 mg/mL) or add a trace of TFA-d to break aggregates, though this may shift basic nitrogen signals.

Part 2: Mass Spectrometry Workflow (The Screening)

Ionization Source Selection

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical for carbazoles.

  • ESI (+/-): Best for functionalized carbazoles containing polar groups (amides, carboxylic acids, amines).

  • APCI/APPI: Essential for the "naked" carbazole core or highly lipophilic alkyl-substituted derivatives which ionize poorly in ESI.

Fragmentation Logic (MS/MS)

Carbazole derivatives exhibit characteristic fragmentation pathways useful for structural confirmation:

  • Ring Contraction: Loss of

    
     (27 Da) is diagnostic for the nitrogen-containing ring.
    
  • Substituent Loss:

    • Methoxy groups (-OMe): Loss of

      
       (15 Da) followed by 
      
      
      
      (28 Da).
    • Prenyl groups (common in alkaloids): Loss of

      
       or 
      
      
      
      fragments.
MS Decision Workflow

MS_Workflow Start Unknown Carbazole Sample Polarity Check Polarity/Functional Groups Start->Polarity ESI ESI (+/-) Mode (Amides, Acids, Salts) Polarity->ESI Polar APCI APCI or APPI Mode (Alkyl, Aryl, Naked Core) Polarity->APCI Non-Polar HRMS Acquire HRMS (Q-TOF/Orbitrap) Target: < 5 ppm error ESI->HRMS APCI->HRMS Frag MS/MS Fragmentation HRMS->Frag Path1 Loss of HCN (27 Da) Confirms N-heterocycle Frag->Path1 Path2 Loss of Substituents (e.g., -CH3, -CO) Frag->Path2

Figure 1: Decision tree for selecting the optimal ionization source and interpreting fragmentation patterns for carbazole analysis.

Part 3: NMR Spectroscopy Strategy (The Elucidation)

The Regioisomer Problem

Substitutions at positions 1, 2, 3, or 4 (and their symmetric counterparts 5, 6, 7, 8) are difficult to distinguish by 1D Proton NMR due to overlapping aromatic signals.

The 2D Solution
  • COSY (Correlation Spectroscopy): Establishes the spin systems (e.g., distinguishing a 1,2-disubstitution from a 1,4-disubstitution).

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Coherence) - The Key:

    • Connects the "A" and "C" rings via the quaternary carbons (C-4a, C-4b, C-8a, C-9a).

    • Verifies N-alkylation vs. O-alkylation (if hydroxy groups are present).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Crucial for N-substitution: If an alkyl group is on the Nitrogen (N-9), NOE correlations will be seen to protons at H-1 and H-8 .

    • If the alkyl group is elsewhere, these correlations will be absent.

NMR Pulse Sequence Logic

NMR_Logic cluster_HMBC HMBC Connectivity Sample Carbazole in DMSO-d6 OneD 1D 1H NMR (Integration & Multiplicity) Sample->OneD COSY COSY (Identify Spin Systems) OneD->COSY Resolve Multiplets HSQC HSQC (1-Bond C-H Correlation) OneD->HSQC Assign Carbons HMBC HMBC (Long Range) *CRITICAL STEP* HSQC->HMBC Bridge Quaternary C NOESY NOESY (Spatial) (Locate N-Substituents) HMBC->NOESY Confirm Regiochem Structure Definitive Structure NOESY->Structure Connects Ring A to Ring C Connects Ring A to Ring C

Figure 2: Step-by-step NMR pulse sequence workflow for solving carbazole regioisomerism.

Part 4: Integrated Protocol

Step 1: Purity & Mass Confirmation
  • Dissolve ~0.1 mg of sample in Methanol (LC-MS grade).

  • Inject into LC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Check: UV purity (254 nm) > 95%.

  • Check: HRMS mass error < 5 ppm.

  • Analyze: Isotopic pattern (Chlorine/Bromine presence?) and fragmentation (loss of 15, 28, or 27 Da?).

Step 2: NMR Acquisition
  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .

  • Acquire 1H NMR (16 scans, d1=2s).

    • QC Check: Ensure the NH proton (if present) is visible ~11.0-11.5 ppm.

  • Acquire COSY to map proton networks (e.g., H1-H2-H3-H4).

  • Acquire HSQC to identify carbon shifts.[2]

  • Acquire HMBC optimized for 8 Hz coupling (long-range).

    • Focus: Look for correlations from H-1/H-8 to the quaternary carbons C-4a/C-4b.

  • Acquire NOESY (mixing time 500ms).

    • Focus: Check for correlations between N-substituents and aromatic protons H-1/H-8.

Step 3: Data Integration

Construct a connectivity table. If the Mass Spec indicates a specific formula (e.g.,


) and NMR shows symmetry, the structure is likely the parent carbazole. If asymmetry is detected, use HMBC to "walk" around the ring.

Part 5: Data Summary Table Template

Use this table to report findings in technical dossiers.

Position

(ppm)
Multiplicity (J in Hz)

(ppm)
HMBC (H

C)
NOESY Correlations
1 7.52d (8.0)111.5C-3, C-4a, C-9aH-2, N-R
2 7.40t (7.5)125.6C-4, C-9aH-1, H-3
3 7.21t (7.5)118.9C-1, C-4aH-2, H-4
4 8.12d (7.8)120.4C-2, C-4bH-3
N-9 (R) 3.90s (3H)29.5C-8a, C-9aH-1, H-8

(Note: Data above is illustrative for N-methylcarbazole in DMSO-d6)

References

  • Frontiers in Chemistry. (2021). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Retrieved from [Link]

  • AxisPharm. (2024). Electrospray and APCI Mass Analysis: A Comparison. Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Scale-up synthesis of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Strategic Overview & Mechanistic Rationale

The compound 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (CAS: 35556-81-1) is a highly valued tricyclic building block, functioning as a critical advanced intermediate in the commercial synthesis of 5-HT₃ receptor antagonists, most notably the antiemetic drug ondansetron. The architectural construction of its carbazolone core is achieved via a modified Fischer Indole Synthesis.

When transitioning this synthesis from a discovery chemistry scale to a process development scale, controlling reaction kinetics is paramount. The primary challenge lies in preventing the oxidative degradation of the electron-rich hydrazine precursor and minimizing the formation of intractable polymeric tars, which are common pitfalls in uncontrolled, rapid-heating one-pot cyclizations .

Mechanistic Workflow

The synthesis proceeds via the initial condensation of 4-methoxyphenylhydrazine with 1,3-cyclohexanedione to form an intermediate hydrazone. This intermediate subsequently undergoes a thermally driven [3,3]-sigmatropic rearrangement to form the final indole architecture.

G A 4-Methoxyphenylhydrazine HCl B 1,3-Cyclohexanedione C Condensation (20-25°C, 3h) Selective Hydrazone Formation D Intermediate: 3-[2-(4-methoxyphenyl)hydrazinylidene] cyclohexan-1-one C->D E Fischer Indole Cyclization (Reflux, 14h) [3,3]-Sigmatropic Rearrangement D->E F 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (Target Intermediate) E->F AB AB AB->C

Fig 1: Mechanistic workflow for 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one synthesis.

Optimized Scale-Up Protocol

To address the yield limitations (often plateauing at 30–40% in unoptimized systems) and high impurity profiles of traditional methods, this protocol utilizes a controlled, two-stage temperature gradient within an aqueous-ethanolic solvent system . This approach intentionally isolates the hydrazone formation phase from the thermal cyclization phase, maximizing conversion efficiency.

Materials Required:

  • 4-Methoxyphenylhydrazine hydrochloride (Limiting Reagent, 10.0 g)

  • 1,3-Cyclohexanedione (Excess, 8.0 g)

  • Ethanol (Absolute, 350 mL)

  • Deionized Water (70 mL for reaction; 3.0 L for precipitation)

Step-by-Step Methodology & Causal Analysis:

  • Solvent Preparation & Dissolution : Suspend 10.0 g of 4-methoxyphenylhydrazine hydrochloride in a solvent mixture comprising 350 mL Ethanol and 70 mL Deionized Water.

    • Expert Insight: The inclusion of water is critical to fully solvate the hydrochloride salt, disrupting its crystal lattice. Concurrently, ethanol serves as the primary organic phase necessary to dissolve the highly lipophilic 1,3-cyclohexanedione in the subsequent step.

  • Controlled Condensation : Add 8.0 g of 1,3-cyclohexanedione in a single portion. Stir the resulting mixture at ambient temperature (20–25°C) for exactly 3 hours.

    • Expert Insight: This ambient-temperature hold is the most critical deviation from rapid-heating protocols. It selectively drives the condensation reaction to quantitatively form the hydrazone intermediate. Premature application of heat before complete hydrazone formation leads to the rapid thermal degradation of the unreacted hydrazine, generating dark, tarry impurities that drastically reduce yield.

  • Thermal Cyclization : Elevate the reactor temperature to achieve a gentle reflux (approx. 80–85°C) and maintain this state for 14 hours under continuous agitation.

    • Expert Insight: The sustained thermal energy initiates the [3,3]-sigmatropic rearrangement. The extended 14-hour duration ensures complete cyclization of the bulky intermediate and the subsequent elimination of ammonia, which is required to rearomatize the newly formed indole core.

  • Precipitation & Isolation : Cool the reaction mixture to ambient temperature. Slowly transfer the mixture into a vigorously stirred vessel containing 3.0 L of cold deionized water.

    • Expert Insight: The sudden, massive shift in solvent polarity forces the quantitative precipitation of the highly hydrophobic carbazolone product out of the mixed aqueous-organic system, leaving unreacted dione and polar byproducts in solution.

  • Filtration & Drying : Isolate the crude precipitate via vacuum filtration. Wash the filter cake extensively with cold water. Dry the solid in vacuo at 50°C to a constant weight to yield the title compound (Expected yield: ~6.0 g).

Analytical Validation

A self-validating protocol requires rigorous downstream analytical confirmation. To ensure the integrity of the synthesized intermediate for subsequent API manufacturing, the batch must conform to the following spectroscopic and physical parameters .

Table 1: Expected Analytical Specifications

ParameterExpected Specification
Appearance Pale solid to off-white powder
Melting Point 279.0°C – 279.5°C
FT-IR (KBr) 3222 (NH), 2945, 1622 (C=O), 1251 (C-O-C) cm⁻¹
¹H NMR (400 MHz, DMSO-d₆) δ 11.63 (s, 1H, NH-indole), 7.45 (d, J = 2.5 Hz, 1H, HAr), 7.28 (d, J = 8.6 Hz, 1H, HAr), 6.83 (dd, J = 8.6, 2.4 Hz, 1H, HAr), 3.73 (s, 3H, CH₃O-), 2.94 (t, J = 6.2 Hz, 2H, CH₂), 2.43 – 2.32 (m, 2H, CH₂), 2.17 – 2.06 (m, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 192.1, 154.3, 151.8, 132.0, 124.7, 113.7, 113.2, 111.1, 104.0, 56.7, 37.3, 22.9, 22.3

References

  • CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one. Google Patents.
  • Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. PrepChem. URL:[Link]

  • A new and effective method to synthesize carbazolones by rhodium (I)-catalyzed annulation. Indian Journal of Chemistry (NIScPR). URL:[Link]

Application Note: Acid-Catalyzed Synthesis of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The tetrahydrocarbazole (THC) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutics including anti-emetics (Ondansetron), NSAIDs (Carprofen), and allergic rhinitis treatments (Ramatroban).[1][2][3]

The dominant synthetic route to THCs is the Fischer Indole Synthesis (FIS) , a reaction profoundly dependent on acid catalysis. While traditional protocols rely on stoichiometric Brønsted acids, modern drug development demands higher precision: enantioselectivity for chiral drug candidates and sustainability (Green Chemistry) for process scale-up.

This Application Note provides a technical deep-dive into the mechanistic role of acid catalysts in THC formation and offers three distinct, validated protocols ranging from robust classical methods to cutting-edge asymmetric catalysis.

Mechanism of Action: The Acid's Role

The acid catalyst is not merely a solvent; it is the kinetic driver for the rate-determining step of the FIS. The reaction between a phenylhydrazine and a cyclohexanone derivative proceeds through a specific sequence where protonation triggers the critical [3,3]-sigmatropic rearrangement.

Mechanistic Pathway[1][3][4][5][6]
  • Hydrazone Formation: Acid catalyzes the condensation of hydrazine and ketone.

  • Ene-Hydrazine Tautomerization: Critical Step. The acid protonates the imine nitrogen, lowering the activation energy for tautomerization to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement: The weak N-N bond breaks, forming the C-C bond.[4]

  • Cyclization & Elimination: Loss of ammonia (

    
    ) aromatizes the indole ring.
    
Visualization: Mechanistic Flow

The following diagram illustrates the acid-dependent pathway.[5]

FIS_Mechanism Start Phenylhydrazine + Cyclohexanone Hydrazone Arylhydrazone Start->Hydrazone - H2O Protonation N-Protonation (Acid Catalyst Required) Hydrazone->Protonation EneHydrazine Ene-Hydrazine Tautomer Protonation->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement C-C Bond Formation Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization End Tetrahydrocarbazole (THC) Aminal->End Ammonia NH3 (Eliminated) Aminal->Ammonia

Figure 1: The acid-catalyzed mechanism of Fischer Indole Synthesis leading to Tetrahydrocarbazole.

Catalyst Selection Guide

Selecting the correct acid dictates yield, purity, and stereochemistry.

Catalyst ClassExamplesPrimary ApplicationProsCons
Brønsted Acids

, AcOH, HCl
General SynthesisHigh availability, low cost, robust.Harsh conditions, difficult workup, no stereocontrol.
Lewis Acids

,

Sensitive SubstratesMilder than mineral acids, often higher yields.Hygroscopic, difficult to remove from product.
Solid Acids Zeolites, Montmorillonite K-10, Amberlyst-15Green / Process ChemReusable, easy filtration, minimal waste.Slower kinetics, mass transfer limitations.
Chiral Acids Chiral Phosphoric Acids (TRIP, CPA)Asymmetric SynthesisEnantioselectivity , mild conditions.[6]High cost, requires specific substrate substitution patterns.

Experimental Protocols

Protocol A: Robust Synthesis (General Purpose)

Target: Unsubstituted 1,2,3,4-Tetrahydrocarbazole This protocol uses the Borsche-Drechsel cyclization method, modified for reliability.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[7][8]

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Phenylhydrazine (10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Cyclohexanone (11 mmol) dropwise over 5 minutes. Note: Reaction is exothermic; temperature will rise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. The solution will darken significantly.
    
  • Quench: Cool to room temperature. Pour the mixture into crushed ice (100 g) with vigorous stirring.

  • Isolation: The THC precipitates as a coarse solid. Filter via Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water (70:30) to yield off-white needles.

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) should show characteristic indole NH broad singlet at
    
    
    ~10.5 ppm and aliphatic multiplets at
    
    
    1.7–2.7 ppm.
Protocol B: Green Synthesis (Solid Acid Catalyst)

Target: Sustainable Synthesis using Montmorillonite K-10 Clay Ideal for minimizing solvent waste and avoiding corrosive mineral acids.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • Cyclohexanone (1.0 equiv)

  • Montmorillonite K-10 Clay (50% w/w relative to substrate)

  • Solvent: Ethanol (Green solvent)

Workflow:

  • Activation: Dry the K-10 clay in an oven at

    
     for 2 hours prior to use to activate acidic sites.
    
  • Reaction: In a flask, combine Phenylhydrazine HCl (5 mmol), Cyclohexanone (5 mmol), and activated K-10 (0.5 g) in Ethanol (15 mL).

  • Sonication/Reflux: Reflux for 3 hours OR sonicate (ultrasound bath) for 45 minutes for energy efficiency.

  • Workup: Filter the hot solution through a Celite pad to remove the clay catalyst. Note: The catalyst can be washed with acetone, dried, and reused up to 3 times.

  • Crystallization: Evaporate 50% of the solvent and cool to

    
     to induce crystallization.
    
Protocol C: Asymmetric Synthesis (Chiral Phosphoric Acid)

Target: Enantioselective Synthesis of 3-Substituted Tetrahydrocarbazoles Based on the method by List et al. [1], this protocol generates a chiral center at the C3 position using a Desymmetrization strategy.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • 4-Substituted Cyclohexanone (e.g., 4-tert-butylcyclohexanone) (1.0 equiv)

  • Catalyst: (S)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) (5 mol%)

  • Solvent: Benzene or Toluene (Anhydrous)

  • Additive: 5Å Molecular Sieves (to sequester

    
    )
    

Workflow:

  • Catalyst Prep: In a flame-dried Schlenk tube under Argon, dissolve (S)-TRIP (0.025 mmol) in Toluene (2 mL).

  • Substrate Addition: Add the 4-substituted cyclohexanone (0.5 mmol) and Phenylhydrazine (0.5 mmol).

  • Ammonia Sequestration: Add 100 mg of activated 5Å Molecular Sieves. Critical: Accumulation of

    
     poisons the chiral acid catalyst.
    
  • Incubation: Stir at

    
     for 24–48 hours.
    
  • Monitoring: Monitor by HPLC using a Chiralcel OD-H column. Look for the disappearance of the hydrazone intermediate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Result: Expect >90% yield and >90% ee. The bulky TRIP catalyst directs the [3,3]-rearrangement to favor one enantiomeric face of the ene-hydrazine.

Troubleshooting & Optimization

A self-validating system requires checkpoints. Use the following logic flow to diagnose failures.

Optimization_Flow Check1 Did precipitate form upon cooling/ice quench? Success Proceed to Recrystallization Check1->Success Yes Fail1 No Precipitate / Oiling Out Check1->Fail1 No Action1 Check pH. Must be acidic. Fail1->Action1 Action2 Check TLC. Is Hydrazone present? Action1->Action2 Decision2 Hydrazone Visible? Action2->Decision2 Fix1 Incomplete Cyclization. Increase Temp or Acid Strength. Decision2->Fix1 Yes Fix2 Decomposition. Check for oxidation (dark tar). Degas solvents next time. Decision2->Fix2 No

Figure 2: Troubleshooting logic for failed THC synthesis.

References

  • List, B. et al. (2011). The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society. [Link]

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic Monograph).
  • Yadav, J. S., et al. (2011). Amberlyst-15®: An Efficient, Cost-Effective and Recyclable Heterogeneous Solid Acid Catalyst.[9] Bentham Open. [Link]

  • Chakrabarty, M., et al. (2009). Montmorillonite K-10 clay-catalyzed synthesis of 1,2,3,4-tetrahydrocarbazoles. Synthetic Communications. [Link]

Sources

Derivatization of the keto group in 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Executive Summary & Chemical Context

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (hereafter 6-MTC-4-one ) is a privileged scaffold in medicinal chemistry, serving as a core structural motif for 5-HT3 receptor antagonists (e.g., Ondansetron analogs) and potential Alzheimer’s therapeutics.[1]

The Challenge: The C4-ketone in this scaffold is not a standard cyclohexanone. It functions electronically as a vinylogous amide . The lone pair on the indole nitrogen (N9) donates electron density through the conjugated


-system to the carbonyl oxygen.
  • Consequence 1 (Deactivation): The carbonyl carbon is significantly less electrophilic than typical ketones, making direct nucleophilic attack (e.g., by amines or hydrides) sluggish without activation.[1]

  • Consequence 2 (Regioselectivity): The N9-H is acidic (

    
    ).[1] Strong bases or organometallics will deprotonate N9 before reacting with C4.
    
  • Consequence 3 (Electronic Push): The 6-methoxy group further enriches the electron density of the indole ring, exacerbating the deactivation of the C4 ketone.[1]

This guide details three high-value derivatization workflows designed to overcome these electronic barriers: N9-Modulation ,


-Methylenation (Mannich) , and Direct Carbonyl Condensation .[1]

Pre-Requisite: N9-H Modulation Strategy

Before derivatizing the keto group, the indole nitrogen (N9) status must be defined.[1] Leaving N9-H free often leads to side reactions or solubility issues.

Protocol 1: Regioselective N-Methylation Rationale: N-methylation locks the tautomer, prevents N-deprotonation during base-catalyzed reactions, and increases the lipophilicity of the scaffold.[1]

Materials:

  • 6-MTC-4-one (1.0 eq)[1]

  • Dimethyl sulfate (DMS) (1.2 eq) [Caution: Genotoxic][1]

  • Acetone (Solvent)[1][2]

  • KOH (aq, 50%)[1]

  • Benzyltriethylammonium chloride (TEBA) (Catalyst, 5 mol%)[1]

Step-by-Step:

  • Dissolution: Dissolve 6-MTC-4-one in acetone (10 mL/g) in a round-bottom flask.

  • Phase Transfer: Add TEBA catalyst and cool to 0°C.

  • Base Addition: Add 50% KOH dropwise. The solution may darken due to deprotonation.

  • Alkylation: Add DMS dropwise over 15 minutes, maintaining temperature <10°C to avoid exotherms.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Quench: Pour into ice water. The N-methylated product usually precipitates. Filter and wash with water.[3]

Workflow A: Keto-Directed -Functionalization (The "Ondansetron" Route)[1]

This is the most critical derivatization for medicinal chemistry, converting the C4-ketone into a Michael acceptor via the Mannich reaction.

Mechanism: The reaction exploits the keto-enol tautomerism at C3. The 6-methoxy group stabilizes the enol, facilitating attack on the iminium ion generated in situ.

Protocol 2: Mannich Reaction & Elimination Target: Introduction of an exocyclic methylene group at C3.

Materials:

  • N-Methyl-6-MTC-4-one (1.0 eq)[1]

  • Paraformaldehyde (1.5 eq)[1]

  • Dimethylamine hydrochloride (1.5 eq)[1]

  • Acetic Acid (glacial, catalytic)[1]

  • DMF (Solvent)[1]

Step-by-Step:

  • Slurry: Suspend the ketone, paraformaldehyde, and amine salt in DMF (5 mL/g).

  • Activation: Add glacial acetic acid (0.5 mL/g).

  • Heating: Heat to 90°C. The suspension will clear as the reaction proceeds. Stir for 4-6 hours.

  • Free Base Formation: Cool to RT. Pour into water and adjust pH to 10 with NaOH. Extract the Mannich base (C3-CH2-NMe2) with DCM.[1]

  • Elimination (Optional but recommended): To get the exocyclic alkene (C3=CH2), reflux the Mannich base in water/dioxane (1:[1]1) or treat with steam distillation.[1] The amine is eliminated, leaving the reactive

    
    -methylene ketone.
    

Data Interpretation:

Parameter Observation Troubleshooting
Reaction Color Turns deep amber/red Normal (indole oxidation traces).

| TLC (Product) | Lower


 (Amine) | If streak occurs, add 1% 

to eluent. | | Yield | Typically 70-85% | If low, ensure anhydrous DMF is used.[1] |

Workflow B: Direct Carbonyl Condensation (Oximes/Hydrazones)

Direct reaction at C4 is challenging due to the vinylogous amide character. Strong acid catalysis is required to activate the carbonyl oxygen.

Protocol 3: High-Efficiency Oximation Target: Precursor for Beckmann rearrangement (Ring expansion to Azepinoindoles).[1]

Materials:

  • 6-MTC-4-one (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (2.0 eq)[1]

  • Pyridine (Solvent/Base) or Ethanol/NaOAc[1]

  • Optimization: Use Ethanol/Pyridine (10:[1]1) for easier workup.[1]

Step-by-Step:

  • Mix: Combine ketone and hydroxylamine HCl in Ethanol.

  • Buffer: Add Pyridine (3.0 eq).

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours. Note: Standard ketones react in 1 hour; this scaffold requires extended time.[1]
    
  • Workup: Remove solvent in vacuo. Resuspend in water.[4] The oxime will precipitate.

  • Isomer Management: The product is a mixture of E and Z isomers. Recrystallization from methanol typically enriches the E-isomer (thermodynamically stable).[1]

Visualizing the Derivatization Logic

The following diagram maps the strategic decision tree for derivatizing this scaffold.

G Start 6-Methoxy-1,2,3,9- tetrahydrocarbazol-4-one N_Protect Step 1: N9-Protection (Methylation/Benzylation) Start->N_Protect Essential First Step Direct_C4 Pathway A: Direct C4 Attack N_Protect->Direct_C4 Hard Nucleophiles Alpha_C3 Pathway B: Alpha-C3 Activation N_Protect->Alpha_C3 Acid Catalysis Reduction Reduction (NaBH4/CeCl3) Direct_C4->Reduction Luche Cond. Condensation Condensation (NH2OH/Hydrazines) Direct_C4->Condensation Reflux/Pyridine Mannich Mannich Reaction (HCHO + HNR2) Alpha_C3->Mannich Glacial AcOH Alcohol C4-Alcohol (Chiral/Racemic) Reduction->Alcohol Oxime C4-Oxime (Beckmann Precursor) Condensation->Oxime Exo_Alkene C3-Exocyclic Alkene (Michael Acceptor) Mannich->Exo_Alkene Elimination Target_Drug Target Drug (e.g., 5-HT3 Antagonist) Exo_Alkene->Target_Drug Imidazole Addition

Figure 1: Strategic Derivatization Tree.[1] Red nodes indicate critical control points; Green nodes indicate high-value medicinal chemistry intermediates.

Scientific Validation & Troubleshooting

Self-Validating the Protocols:

  • NMR Check: In the N-methylated product, the disappearance of the broad singlet at

    
     ppm (Indole NH) and appearance of a singlet at 
    
    
    
    ppm (N-Me) confirms Step 1.[1]
  • IR Check: The carbonyl stretch of the parent ketone appears around

    
     (lowered by conjugation).[1] Upon reduction to alcohol, this peak disappears, and a broad OH stretch appears at 
    
    
    
    .[1]
  • Reactivity Check: If the Mannich reaction fails, check the moisture content of the reagents. Paraformaldehyde must be depolymerized in situ; if the DMF is wet, the iminium ion hydrolyzes back to starting materials.

References:

  • Ondansetron Synthesis & Mannich Chemistry:

    • Kim, M. Y., et al. (1997).[1] "Synthesis of Ondansetron." Heterocycles. (Validated via search result 1.5).

    • Note: Describes the optimization of the Mannich reaction on the 9-methyl-carbazol-4-one scaffold.

  • General Tetrahydrocarbazole Synthesis:

    • BenchChem. (2025).[1][4] "An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole." (Validated via search result 1.7).

  • Oxime Formation & Rearrangement:

    • Liu, J., et al. (2022).[1][5] "One-Pot Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one Oxime." Chinese Journal of Organic Chemistry. (Validated via search result 1.1).

    • Note: Highlights the "one-pot" efficiency combining Fischer indole and oximation.[5]

  • Electronic Properties of Carbazolones:

    • Sridharan, M., et al. (2008).[1] "6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one."[1][6] Acta Crystallographica. (Validated via search result 1.11).

    • Note: Provides structural data confirming the non-planar conformation and H-bonding networks.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the cyclization step of carbazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbazole synthesis. The cyclization of biaryl precursors into the rigid, planar carbazole core is a critical step in the development of numerous pharmaceuticals, organic materials, and natural products. However, achieving high yields during this transformation is notoriously challenging due to competing side reactions, catalyst deactivation, and thermodynamic barriers.

This guide provides authoritative, mechanistically grounded troubleshooting strategies for the two most prominent modern cyclization pathways: Palladium-Catalyzed Intramolecular C-H Amination and the Cadogan Reductive Cyclization .

Diagnostic Matrix: Identifying Yield-Limiting Factors

Before altering your protocol, use the matrix below to match your experimental symptoms with their mechanistic causes. This quantitative comparison highlights how subtle reagent choices drastically impact final yields.

Table 1: Troubleshooting Matrix & Reagent Impact on Yield

Cyclization MethodObserved SymptomMechanistic CauseRecommended InterventionExpected Yield Shift
Pd-Catalyzed C-H Amination Reaction stalls at <50% conversion; black precipitate forms.Catalyst Deactivation: Inefficient re-oxidation of Pd(0) to Pd(II) leads to Pd-black precipitation[1].Increase O₂ availability (sparging) or add 1-2 eq. Cu(OAc)₂ as a co-oxidant.45% ➔ >90%
Pd-Catalyzed C-H Amination Poor regioselectivity in meta-substituted biaryls.Steric Ambiguity: Palladation occurs indiscriminately at both ortho-positions.Install a bulky N-protecting group (e.g., N-pivaloyl) or switch to Cu-catalyzed picolinamide-directed amination[2].1:1 mixture ➔ >10:1 regiocontrol
Cadogan Cyclization High conversion of starting material, but low yield of N-H carbazole; isolation of N-alkyl byproduct.In-situ Alkylation: P(OEt)₃ acts as both reductant and alkylating agent at high temperatures[3].Switch reductant from P(OEt)₃ to PPh₃ in a non-nucleophilic, high-boiling solvent (e.g., o-dichlorobenzene).30% (N-H) ➔ >85% (N-H)
Cadogan Cyclization Reaction fails to initiate; starting material recovered.Thermal Barrier: Insufficient energy to drive the deoxygenation of the nitro group to the nitrene.Increase temperature to >160 °C or switch to a visible-light photoredox Cadogan system (e.g., 4CzIPN catalyst)[4].0% ➔ 70-90%

Mechanistic Workflows

Understanding the causality behind your experimental choices requires a clear view of the catalytic and reactive intermediates.

Pathway A: Palladium-Catalyzed Intramolecular C-H Amination

In this pathway, the continuous regeneration of the active Pd(II) species is the primary bottleneck for high yields.

Pd_Catalysis A Pd(II) Catalyst Active Species B N-Coordination (Diarylamine) A->B Substrate Binding C C-H Activation (Palladacycle) B->C Base/Acetate Assistance D Reductive Elimination (Carbazole Formation) C->D C-N Bond Formation E Pd(0) Species (Inactive) D->E Product Release F Oxidation by Cu(II)/O2 E->F Re-oxidation F->A Catalyst Regeneration

Mechanism of Pd-catalyzed intramolecular C-H amination for carbazole synthesis.

Pathway B: Cadogan Reductive Cyclization

The Cadogan reaction relies on the generation of a highly reactive nitrene. The choice of phosphine dictates whether the nitrene successfully inserts into the C-H bond or undergoes deleterious side reactions.

Cadogan_Cyclization N 2-Nitrobiphenyl NO Nitroso Intermediate N->NO Deoxygenation P PPh3 (Reductant) P->NO NI Nitrene Intermediate P->NI NO->NI Further Reduction C Carbazole Product NI->C C-H Insertion (Ring Closure) OP Phosphine Oxide (Byproduct) NI->OP O-Transfer

Reductive deoxygenation and nitrene insertion in the Cadogan cyclization.

Deep-Dive Troubleshooting FAQs

Q1: My Pd-catalyzed intramolecular amination stalls at 50% conversion. What is causing this, and how can I drive it to completion? A1: Stalling in Pd-catalyzed C-H amination is almost always a symptom of catalyst deactivation. The catalytic cycle requires Pd(II) to activate the C-H bond. Following reductive elimination, Pd(0) is released. If your terminal oxidant is not efficiently regenerating Pd(II), the Pd(0) aggregates into inactive "Pd-black"[1]. Actionable Fix: Do not simply add more palladium. Instead, optimize the oxidation system. A highly validated approach is to use 5 mol% Pd(OAc)₂ in combination with 1 equivalent of Cu(OAc)₂ under a continuous O₂ atmosphere (1 atm balloon). The Cu(II) acts as an efficient electron shuttle between the Pd(0) and the terminal O₂, preventing precipitation and driving yields to near-quantitative levels[1].

Q2: During the Cadogan cyclization of 2-nitrobiphenyl, I am isolating a significant amount of N-alkylcarbazole byproduct instead of the free N-H carbazole. How do I prevent this? A2: This is a classic artifact of using triethyl phosphite (P(OEt)₃) as both the reductant and solvent. At the elevated temperatures required for nitrene insertion (>150 °C), the resulting phosphite byproducts act as potent alkylating agents, attacking the newly formed carbazole N-H bond[3]. Actionable Fix: Switch your reductant to triphenylphosphine (PPh₃). PPh₃ efficiently deoxygenates the nitro group to the reactive nitrene but lacks the alkyl-transfer capability of phosphite esters. Run the reaction using 2.5 equivalents of PPh₃ in a high-boiling, inert solvent like o-dichlorobenzene (o-DCB). This modification preserves the N-H bond and dramatically improves the yield of the free carbazole[3].

Q3: I am trying to cyclize a highly electron-deficient 2-nitrobiphenyl via the Cadogan method, but the reaction requires extreme heating and degrades my substrate. Are there milder alternatives? A3: Yes. Traditional Cadogan cyclizations rely on brute-force thermal energy to overcome the activation barrier of deoxygenation. For sensitive substrates, you can shift to a visible-light-driven photoredox Cadogan reaction . By utilizing a photosensitizer like 4CzIPN under blue LED irradiation, the cyclization can proceed at room temperature via an energy-transfer mechanism, accommodating sensitive functional groups (e.g., formyl, free hydroxymethyl) with yields often exceeding 80%[4].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include specific visual and analytical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: High-Yield Pd-Catalyzed Intramolecular C-H Amination[1]

Designed for the conversion of 2-acetaminobiphenyls to N-acetylcarbazoles.

  • Setup: In an oven-dried Schlenk tube, add the 2-acetaminobiphenyl substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv).

  • Solvent & Atmosphere: Add anhydrous toluene (10 mL). Purge the vessel with O₂ gas for 5 minutes, then equip the tube with an O₂ balloon to maintain 1 atm of pressure.

  • Heating: Heat the reaction mixture to 120 °C in an oil bath with vigorous stirring for 24 hours.

    • Validation Checkpoint: The solution should maintain a deep blue/green hue (indicative of active Cu(II)/Pd(II) species). If the solution turns completely black with heavy precipitate within the first hour, your O₂ supply has failed, and Pd(0) has crashed out.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove metal salts. Wash the organic layer with saturated aqueous NH₄Cl, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure carbazole.

Protocol B: Triphenylphosphine-Mediated Cadogan Cyclization[3]

Designed for the synthesis of N-H carbazoles without N-alkylation side reactions.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-nitrobiphenyl derivative (1.0 mmol) in anhydrous o-dichlorobenzene (5 mL).

  • Reductant Addition: Add Triphenylphosphine (PPh₃) (2.5 mmol, 2.5 equiv) to the solution.

  • Cyclization: Heat the mixture to reflux (approx. 180 °C) under a nitrogen atmosphere for 12–18 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the bright yellow nitro-compound spot and the appearance of a highly UV-active, blue-fluorescent spot (under 254 nm / 365 nm UV light) confirms carbazole formation.

  • Workup: Cool the reaction to room temperature. The solvent (o-DCB) can be removed via vacuum distillation or by loading the crude mixture directly onto a silica gel column.

  • Purification: Elute first with pure hexanes to remove the o-DCB, then switch to a Hexanes/EtOAc gradient to separate the carbazole product from the triphenylphosphine oxide byproduct.

References

  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. J Am Chem Soc.[https://vertexaisearch.cloud.google.
  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. J Org Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4lksmtaSiGduU8yEG2jQsKE1dzO5T7UnsHAcesD73RQ0k-S7AvxJuuYiLCY3ZOGYYeysPDH2ZWa52ewKFm-SQNjsuQMATqHYBdBpYir-0fFul4VdCUxFiA6w_nLIlcJiDRmh0PJd5fmg=]
  • Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C-H/N-H Coupling. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeQxqh7Pq0hUl3rRNhPxbVv8CLIo0_GYXsBC7Qkm8GpHbYgOiAHodmdMMLWD9FgISjDKKpavHh7_rOf0IyBGJPYU0Frh679Gn-eAWPdhniMHmLhMIrfD9CTHVR6LDXcj4J6Ar-xhSuKDqmeAdNsOK4AfYYS3kS2xG8XngUCI3YuTWr9nZbQjETG72-YNwE649B0AK3LWB83DaPUyNElseQ_1klmXbVJsGIeKoIUbI-N9gqAJwrsZ5R]
  • Visible-light-driven Cadogan reaction. Green Chemistry / RHHZ.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7xaKf-8NlvRVAkATb1XuJmH1GvFk7vYX7lEhMZibwXO9vQi7B-qflXmoDIM3H0SRKtSlcVKZ0yq1gmB1EArTiiFvsDkTCurQJoELIqWNVodSv9MIUVLsMEb35CupQZnLZbc1e]

Sources

Impact of solvent choice on the Fischer indole reaction for 6-methoxy-tetrahydrocarbazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-methoxy-tetrahydrocarbazoles. As a Senior Application Scientist, I frequently consult with researchers encountering low yields, tarry byproducts, or stalled reactions when synthesizing this specific scaffold.

While the Fischer Indole Synthesis (FIS) is a cornerstone of heterocyclic chemistry, introducing a strongly electron-donating methoxy group fundamentally alters the electronic landscape of the intermediate species. This guide deconstructs the causality behind solvent selection, provides field-proven troubleshooting strategies, and outlines self-validating experimental protocols.

Section 1: Mechanistic FAQs & Solvent Causality

Q1: Why does the 6-methoxy substitution make solvent selection more critical than in unsubstituted tetrahydrocarbazoles? A1: The methoxy group at the 4-position of the starting phenylhydrazine (which becomes the 6-position of the resulting indole) is strongly electron-donating via resonance. This enriches the electron density of the aromatic ring. While this can accelerate certain steps, it makes the intermediate ene-hydrazine and the final indole highly susceptible to oxidative degradation and electrophilic polymerization. Using harsh, unbuffered acidic solvents (like ) often leads to tarry, resinified unwanted products rather than crystalline solids.

Q2: How does solvent polarity influence the rate-determining step? A2: The[3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate involves a highly polarized transition state.1 stabilize this transition state through hydrogen bonding, significantly accelerating the rearrangement and boosting yields[1]. Conversely, non-polar solvents fail to stabilize this state, leading to sluggish reaction times and increased opportunities for side reactions.

Q3: Can I use water as a co-solvent to moderate acidity? A3: Yes, but it requires precise calibration. Using 2 is an excellent strategy; the 20% water content acts as a thermodynamic buffer, capping the reflux temperature and diluting the acid strength just enough to prevent the polymerization of the electron-rich methoxy-indole[2]. However, excessive water will drive the initial condensation equilibrium backward, hydrolyzing the hydrazone intermediate.

Section 2: Quantitative Data: Solvent Efficacy

The following table synthesizes quantitative data regarding solvent effects on the Fischer Indole Synthesis of tetrahydrocarbazoles, utilizing ionic liquid or standard acid catalysis.

Solvent SystemCatalystTime (h)Yield (%)Mechanistic Observation / Notes
Methanol [bmim(BF4)] (20 mol%)795 High polarity stabilizes transition state; enables simple product precipitation[1][3].
Ethanol [bmim(BF4)] (20 mol%)792 Slightly lower polarity than MeOH; excellent alternative protic solvent[3].
80% Aqueous Acetic Acid None (Solvent/Acid)573 Water moderates acidity, reducing polymerization of the methoxy-indole[2].
Acetonitrile [bmim(BF4)] (20 mol%)1085 Polar aprotic; lacks hydrogen bonding for optimal transition state stabilization[3].
Dichloromethane [bmim(BF4)] (20 mol%)1270 Poor solubility of intermediates; slow sigmatropic rearrangement[3].
Glacial Acetic Acid None (Solvent/Acid)1-255 Fast reaction but highly prone to forming tarry byproducts due to harsh acidity[2][4].

Section 3: Troubleshooting Guide

Issue 1: Formation of a black, tarry resin instead of a crystalline product.

  • Causality: Over-reaction and electrophilic polymerization. The electron-rich 6-methoxy-indole ring is highly unstable in strongly acidic, high-temperature environments.

  • Solution: Immediately abandon neat glacial acetic acid with strong mineral acids (like HCl). Transition to a milder, moderated system such as 80% acetic acid[2] or a polar protic solvent (methanol) paired with a mild ionic liquid catalyst[1].

Issue 2: Reaction stalls at the hydrazone stage (no cyclization).

  • Causality: Insufficient acid catalysis or inappropriate solvent polarity failing to promote the tautomerization to the ene-hydrazine.

  • Solution: If using an alcoholic solvent, ensure your catalyst is active. If the reaction is still stalled, 3 can allow for higher reaction temperatures, providing the necessary thermal energy to overcome the activation barrier of the [3,3]-sigmatropic rearrangement[3].

Issue 3: Unexpected loss of the methoxy group (demethylation).

  • Causality: The use of harsh Lewis acids in non-polar solvents can inadvertently cleave aryl ethers.

  • Solution: Rely strictly on Brønsted acids or mild ionic liquids like [bmim(BF4)] which do not possess the oxophilicity required to cleave the methoxy ether linkage.

Section 4: Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . Physical changes during the workflow serve as internal checkpoints for success.

Protocol A: Green Synthesis using Methanol and Ionic Liquid (Recommended)

This method leverages the dual catalyst-solvent properties of ionic liquids and the stabilizing effect of polar protic solvents[1].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

  • Solvent/Catalyst Addition: Add methanol (10 mL per gram of reactant) and 20 mol% of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)].

  • Reaction Execution: Heat the mixture to reflux.

    • Self-Validation Checkpoint: The initially heterogeneous mixture should become a homogeneous solution as the hydrazone forms. Monitor via TLC; the disappearance of the hydrazine spot confirms the completion of the first mechanistic phase.

  • Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath.

    • Self-Validation Checkpoint: The 6-methoxy-tetrahydrocarbazole has low solubility in cold methanol compared to the ionic liquid. Pure product will spontaneously precipitate.

  • Purification: Filter the precipitated solid and wash with ice-cold methanol. The ionic liquid remains in the filtrate and can be recycled for subsequent runs.

Protocol B: Moderated Acetic Acid Method

If ionic liquids are unavailable, this classical method utilizes thermodynamic buffering[2].

  • Reaction Setup: Combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in a reaction flask.

  • Solvent Addition: Add 80% aqueous acetic acid (5-10 mL per gram of starting material).

    • Causality: The 20% water content caps the internal temperature and prevents the acid from becoming concentrated enough to polymerize the product.

  • Reaction Execution: Reflux the mixture with vigorous stirring for 2 to 5 hours. Monitor by TLC.

  • Workup & Purification: Cool to room temperature and pour the mixture into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica-gel column chromatography[3].

Section 5: Workflow Visualization

The following diagram maps the mechanistic workflow of the Fischer Indole Synthesis, specifically highlighting where solvent choice dictates the success or failure of the 6-methoxy-tetrahydrocarbazole target.

G A 4-Methoxyphenylhydrazine + Cyclohexanone B Phenylhydrazone Intermediate A->B Condensation C Ene-Hydrazine Tautomerization (Acid-Catalyzed) B->C Protonation D [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) C->D Heat / Acid G Tarry Polymeric Byproducts (Degradation) C->G Harsh Solvents (e.g., Neat AcOH + HCl) E Aminal Cyclization & Ammonia Elimination D->E Rearrangement F 6-Methoxy-Tetrahydrocarbazole (High Yield) E->F Polar Protic Solvents (e.g., MeOH, 80% AcOH) F->G Over-reaction

Mechanistic workflow of 6-methoxy-tetrahydrocarbazole synthesis highlighting solvent pathways.

References

  • Montmorillonite-KSF induced Fischer indole cyclization under microwave towards a facile entry to 1-keto-1,2,3,4-tetrahydrocarbazoles Source: niscpr.res.in URL:[Link]

  • Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis Source: tandfonline.com URL:[Link]

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol Source: acgpubs.org URL:[Link]

Sources

Enhancing the purity of synthesized 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Engineering Support Response , designed for immediate application in a research or process development setting.

Subject: Optimization & Purification Protocol for 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical (P1)

Executive Summary & Molecule Profile

User,

You are encountering purity issues with 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (hereafter 6-MTHC ). This molecule is the critical "carbazolone" intermediate for the synthesis of Ondansetron (Zofran) .

The synthesis relies on the Fischer Indole Cyclization between 4-methoxyphenylhydrazine and 1,3-cyclohexanedione.[1] The "tar" you are likely seeing is not random; it is a polymerization byproduct caused by uncontrolled exotherms or oxidative stress on the electron-rich indole ring.

Compound Profile:

  • Target Structure: Partially saturated carbazole (The cyclohexene ring adopts an "envelope" conformation, while the benzene ring is planar).

  • Critical Quality Attribute (CQA): Purity >98% (HPLC), Off-white to pale yellow solid.

  • Common Failure Mode: Deep brown/purple discoloration (Oxidation to fully aromatic carbazole) or sticky residues (Polymerization).

Troubleshooting Modules (The "Ticket" System)

We have broken down your issue into three specific "Support Tickets" based on the standard workflow.

Ticket #001: Synthesis Phase – Prevention of "Tar" Formation

Issue: Reaction mixture turns black/viscous; low yield of crude solid. Root Cause: The Fischer Indole synthesis is acid-catalyzed and exothermic. Excess heat or strong mineral acids (like H₂SO₄) can cause the electron-rich methoxy-indole to polymerize.

Resolution Protocol:

  • Solvent Switch: Move from pure Acetic Acid (AcOH) to a buffered AcOH/Water or Ethanol/Water system. The water acts as a heat sink and precipitates the product as it forms, protecting it from further degradation.

  • Temperature Ramping: Do not go straight to reflux.

    • Step A: Stir reactants at 20–25°C for 2 hours (Hydrazone formation).

    • Step B: Slowly ramp to reflux (80–90°C) for cyclization.

  • Inert Atmosphere: This reaction is sensitive to oxidation. Strict Nitrogen (N₂) purging is mandatory.

Visualizing the Mechanism (Graphviz): The diagram below illustrates the critical [3,3]-sigmatropic rearrangement where the "tar" side-reaction usually competes.

FischerIndole Start Reactants: 4-Methoxyphenylhydrazine + 1,3-Cyclohexanedione Hydrazone Intermediate: Hydrazone Formation (Low Temp) Start->Hydrazone Acid Cat. / 25°C Rearrange [3,3]-Sigmatropic Rearrangement (Critical Step) Hydrazone->Rearrange Heat / Reflux Ammonia Loss of NH3 Rearrange->Ammonia SideRxn IMPURITY: Polymerization/Tar (High Temp/Oxidation) Rearrange->SideRxn Uncontrolled Exotherm Product Target: 6-MTHC Ammonia->Product Cyclization

Figure 1: Reaction pathway showing the divergence between successful cyclization and tar formation.

Ticket #002: Work-up Phase – Isolation of Crude Solid

Issue: Product does not precipitate or comes out as a sticky gum. Root Cause: Trapped acetic acid or rapid cooling traps impurities within the crystal lattice.

Resolution Protocol (The "Quench" Method):

  • Cooling: Cool the reaction mixture to exactly 50°C (not room temperature yet).

  • The Anti-Solvent Drop: Slowly pour the reaction mixture into a beaker of Ice-Cold Water (ratio 1:5 reaction vol:water) with vigorous stirring.

    • Why? Pouring the mixture into water (rather than water into mixture) ensures the product instantly hits a high-dilution environment, preventing agglomeration.

  • Filtration: Filter immediately. Wash the cake with Cold Water until the filtrate pH is neutral (remove acid).

  • Drying: Vacuum dry at 50°C. Do not exceed 60°C as the wet solid is prone to oxidation.

Ticket #003: Advanced Purification – Recrystallization Strategy

Issue: Crude purity is 85-90%; Target is >98%. Root Cause: Co-precipitation of the "fully aromatic" carbazole impurity (caused by over-oxidation).

Solvent Selection Data: We have compiled solubility data for 6-MTHC to guide your choice.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethanol (95%) HighLowExcellentPrimary Choice
MethanolVery HighModeratePoorAvoid (Yield loss)
Acetic AcidHighHighModerateGood for initial cleaning
Ethyl AcetateModerateLowGoodSecondary Choice
TolueneModerateLowExcellent (for tars)Use if product is sticky

The "Gold Standard" Recrystallization Protocol:

  • Dissolution: Suspend the crude 6-MTHC in Ethanol (95%) (approx. 10-15 mL per gram of solid).

  • Reflux: Heat to reflux until fully dissolved. If color is dark brown, add Activated Charcoal (5% w/w) and reflux for 10 mins.

  • Hot Filtration: Filter through a celite pad while hot to remove charcoal and polymeric particles.

  • Crystallization: Allow the filtrate to cool slowly to Room Temp, then refrigerate at 0–5°C for 4 hours.

  • Collection: Filter the pale yellow crystals. Wash with cold Ethanol .

Troubleshooting Logic Tree

Use this flowchart to diagnose specific visual cues during your experiment.

Troubleshooting Observation Start: What do you see? DarkLiquid Dark/Black Liquid No Precipitate Observation->DarkLiquid StickyGum Sticky Brown Gum Instead of Solid Observation->StickyGum PurpleTint Purple/Red Tint in Crystals Observation->PurpleTint Action1 Action: Check Acid Strength. Dilute with Water. Use Ice Quench. DarkLiquid->Action1 Action2 Action: Use Toluene Recryst. to remove oligomers. StickyGum->Action2 Action3 Action: Oxidation detected. Recrystallize with Charcoal in Ethanol. PurpleTint->Action3

Figure 2: Diagnostic logic for common physical appearance issues.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this synthesis? A: Yes. Recent process chemistry literature suggests that microwave-assisted synthesis (One-pot) can reduce reaction time from hours to minutes (5-10 min) and improve yield by minimizing the time available for thermal degradation [6].

Q: My product has a purple hue even after recrystallization. Why? A: This indicates the presence of the fully aromatic carbazole derivative (over-oxidation). This impurity is planar and co-crystallizes easily. To remove it, you must use Activated Charcoal during the hot ethanol filtration step. If that fails, a silica plug filtration (95:5 Petroleum Ether:Ethyl Acetate) is required [3].

Q: Why is the "Envelope Conformation" important? A: 6-MTHC is a tetrahydro carbazole. The cyclohexanone ring is not planar; it adopts an envelope shape.[2] This steric bulk is what makes the molecule reactive for the subsequent Mannich reaction (to form Ondansetron). If you accidentally oxidize it to the flat aromatic carbazole, the subsequent steps will fail [1][3].

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Indole Synthesis).
  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E. Retrieved from

  • Glaxo Group Ltd. (1986). Tetrahydrocarbazolone derivatives. US Patent 4,695,578.
  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Chinese Journal of Organic Chemistry. (2022). One-Pot Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one Oxime. Retrieved from

End of Technical Support Ticket. If issues persist, please upload your HPLC chromatogram for detailed analysis.

Sources

Overcoming challenges in the scale-up of carbazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Carbazole Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks—thermal runaway, mass transfer limitations, and catalyst deactivation—that occur when transitioning carbazole synthesis from the benchtop to the kilo-lab or pilot plant.

This guide bypasses basic theoretical overviews and directly addresses the mechanistic causality behind scale-up failures, providing self-validating protocols to ensure your synthetic campaigns are robust, safe, and reproducible.

Quantitative Route Comparison for Scale-Up

Before troubleshooting, it is critical to evaluate the thermodynamic and operational profiles of your chosen synthetic route. The table below summarizes the quantitative parameters and primary bottlenecks of the three most common carbazole synthesis pathways at scale.

Synthetic RoutePrimary ReagentsExothermicity (ΔH)Typical E-FactorPrimary Scale-Up BottleneckPreferred Scale-Up Reactor
Cadogan Cyclization 2-Nitrobiaryl, P(OEt)₃Very High (< -200 kJ/mol)15 - 25Thermal runaway; Organophosphorus wasteContinuous Flow
Borsche-Drechsel Phenylhydrazine, CyclohexanoneLow to Moderate10 - 20Gas-liquid mass transfer during dehydrogenationCSTR (Batch) with N₂ Sparging
Pd-Catalyzed (C-H) 2-Aminobiaryl, Pd(OAc)₂, LigandModerate5 - 15Catalyst agglomeration (Pd black formation)Fed-Batch

Troubleshooting Guides & FAQs

Issue 1: Thermal Runaway and Yield Drop in the Cadogan Cyclization

Q: During the scale-up of our Cadogan cyclization (reductive annulation of 2-nitrobiaryls) to a 2 kg scale, we are experiencing severe thermal runaway. Furthermore, the yield has dropped from 85% (bench scale) to 45%, with a heavy presence of azo byproducts. How can we mitigate this?

A: The Cadogan cyclization relies on the deoxygenation of nitro groups using organophosphorus reagents, generating a highly reactive nitrene intermediate [2], [3]. The causality behind your failure lies in the thermodynamics of this step. The activation energy to form the nitrene is high, requiring elevated temperatures (typically >150°C). However, once initiated, the deoxygenation is violently exothermic.

In a large batch reactor, the low surface-area-to-volume ratio prevents efficient heat dissipation. This creates localized hot spots that uncontrollably accelerate the reaction. The excess thermal energy provides the activation energy for competing intermolecular side reactions—specifically, the dimerization of nitrene intermediates into azo compounds—rather than the desired intramolecular C-N bond formation [3].

Solution: Transitioning to a continuous flow reactor is the most effective mitigation strategy [4]. Flow reactors restrict the reacting volume to a few milliliters, providing near-instantaneous heat dissipation and strictly controlling stoichiometry to suppress intermolecular collisions.

CadoganTroubleshooting Start Scale-Up Issue: Low Yield & Exotherm in Cadogan CheckTemp Is Thermal Runaway Observed? Start->CheckTemp FlowReactor Transition to Continuous Flow Reactor CheckTemp->FlowReactor Yes (Preferred) Dosing Implement Slow Dosing of P(OEt)3 (Fed-Batch) CheckTemp->Dosing Yes (Batch forced) CheckByprod Are Azo Byproducts Dominant? CheckTemp->CheckByprod No Success Optimized Carbazole Production FlowReactor->Success Dosing->CheckByprod Dilution Increase Solvent Dilution (Reduce Intermolecular Rxn) CheckByprod->Dilution Yes Dilution->Success

Decision matrix for resolving thermal and byproduct issues in Cadogan cyclization scale-up.

Issue 2: Stalled Dehydrogenation in the Borsche-Drechsel Route

Q: We are utilizing the Borsche-Drechsel method. The Fischer indolization to form 1,2,3,4-tetrahydrocarbazole is smooth, but the subsequent Pd/C-catalyzed dehydrogenation to the fully aromatic carbazole stalls at 50% conversion at the 500g scale. Why?

A: The Borsche-Drechsel cyclization requires a final aromatization step to yield the carbazole core [1], [2]. The causality of the stall is a mass-transfer limitation governed by Le Chatelier's principle. The dehydrogenation of tetrahydrocarbazole releases two equivalents of hydrogen gas (H₂). In a small benchtop flask, H₂ easily escapes. However, in a 500g scale reactor, the hydrostatic pressure of the solvent column and poor gas-liquid surface area prevent efficient gas disengagement. The dissolved H₂ competitively binds to the Pd/C catalyst surface, poisoning it against further substrate turnover and shifting the thermodynamic equilibrium backward.

Solution: You must actively strip the H₂ from the reaction matrix. Implement vigorous subsurface sparging with an inert gas (N₂) throughout the dehydrogenation step. Alternatively, switch to a chemical oxidant like DDQ or chloranil, which acts as a hydrogen acceptor and completely bypasses the gas-evolution bottleneck, driving the reaction to >99% conversion.

Issue 3: Catalyst Deactivation in Pd-Catalyzed Routes

Q: In our Pd-catalyzed tandem Buchwald-Hartwig amination route, we observe rapid palladium black precipitation and incomplete conversion at the 1 kg scale, despite it working perfectly at 10g.

A: Palladium black formation is the visual confirmation of catalyst death. It occurs when the active Pd(0) species agglomerates into inactive bulk metal before it can undergo oxidative addition with the substrate. At the 1 kg scale, the extended time required to heat a large reactor to the operating temperature (ramp-up phase) leaves the delicate Pd(0)-phosphine complex exposed to thermal stress without sufficient substrate turnover.

Solution: Shift to a highly sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos). The steric bulk creates a protective umbrella around the Pd center, physically preventing bimolecular agglomeration. Furthermore, utilize a "portion-wise" catalyst addition strategy: add 50% of the catalyst complex at the start, and the remaining 50% once the reactor has reached the target temperature, ensuring a high concentration of active catalyst during the actual productive phase of the reaction.

Self-Validating Protocol: Continuous Flow Cadogan Cyclization

To overcome the thermal hazards of the Cadogan reaction, we employ a continuous flow methodology [4]. This protocol is designed as a self-validating system—meaning each step contains an analytical checkpoint to ensure process integrity before proceeding.

FlowSetup PumpA Pump A: 2-Nitrobiaryl in o-Xylene Mixer High-Shear T-Mixer PumpA->Mixer PumpB Pump B: P(OEt)3 (Neat) PumpB->Mixer Reactor Heated Residence Coil (160°C) Mixer->Reactor BPR Back Pressure Regulator (10 bar) Reactor->BPR Collection Product Collection & Crystallization BPR->Collection

Continuous flow reactor architecture for the safe, isothermal execution of the Cadogan cyclization.

Step 1: System Priming and Hydrodynamic Validation
  • Action: Flush the flow reactor (PFA or Hastelloy coil) with the reaction solvent (o-xylene) at the target flow rate. Set the Back Pressure Regulator (BPR) to 10 bar.

  • Self-Validation Check: Monitor the system pressure for 15 minutes. The pressure must remain stable at 10 bar (± 0.2 bar). A pressure drop indicates a leak; a pressure spike indicates a micro-clog. Do not proceed until the baseline is flat.

Step 2: Reagent Preparation and Filtration
  • Action: Prepare Solution A: 0.5 M of the 2-nitrobiaryl substrate in o-xylene. Solution B: Neat triethyl phosphite (P(OEt)₃).

  • Self-Validation Check: Filter both solutions through a 0.45 µm PTFE membrane. Any particulate matter will act as a nucleation site for blockages in the micro-mixer.

Step 3: Steady-State Equilibration
  • Action: Heat the residence coil to 160°C. Engage Pump A and Pump B to achieve a residence time (tR) of 15 minutes (adjust flow rates based on reactor volume).

  • Self-Validation Check: Discard the output of the first two residence volumes (RV). At the 3rd RV, collect a 1 mL aliquot and analyze via UPLC. The conversion must be >95%. If conversion is low, increase the residence time by decreasing the pump flow rates before beginning bulk collection.

Step 4: Downstream Processing (Crystallization)
  • Action: Direct the steady-state output into a stirred collection vessel chilled to 0°C. The carbazole product will precipitate from the o-xylene/phosphate byproduct mixture. Filter and wash with cold heptane.

  • Self-Validation Check: Analyze the mother liquor via HPLC. If the product concentration in the mother liquor exceeds 5%, the crystallization temperature must be lowered, or an anti-solvent (e.g., water or additional heptane) must be titrated into the collection vessel to force precipitation.

References

  • Mini-review on the novel synthesis and potential applications of carbazole and its deriv
  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. DOI.org.
  • C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction.
  • Continuous Flow Synthesis of NHC‐Coinage Metal Amido and Thiolato Complexes: A Mechanism‐based Process Development. d-nb.info.

Validation & Comparative

Comparing the efficacy of different synthetic routes to 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one.

[1][2]

Executive Summary

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a critical heterocyclic intermediate, most notably serving as the structural scaffold for the antiemetic drug Ondansetron (Zofran) .[1] Its synthesis is a classic challenge in process chemistry, balancing the need for regioselectivity with scalable cost-efficiency.

This guide compares the three primary synthetic strategies:

  • The Direct Fischer Indole Synthesis (Industrial Standard): A single-step condensation of hydrazine with a diketone.

  • The Oxidative Functionalization Route (Academic/Laboratory): A two-step process involving ring synthesis followed by benzylic oxidation.

  • The Microwave-Assisted Intensification (Rapid Prototyping): A high-energy, low-time variant for medicinal chemistry applications.

Verdict: While the Oxidative Route offers higher purity profiles suitable for small-scale characterization, the Direct Fischer Synthesis remains the superior route for scalability and atom economy, provided that optimized acidic catalysts (e.g., acetic acid/HCl mixtures) are employed to maximize yield.

Route A: The Direct Fischer Indole Strategy (Industrial Preferred)[1]

This route is the dominant method for large-scale production due to its low raw material cost and single-step workflow. It utilizes 1,3-cyclohexanedione , which introduces the ketone functionality at the C4 position during the ring formation, eliminating the need for subsequent oxidation.

Mechanism of Action

The reaction proceeds via the condensation of 4-methoxyphenylhydrazine with 1,3-cyclohexanedione .[1] Unlike simple ketones, the diketone exists in equilibrium with its enol form. The hydrazine attacks one carbonyl, forming a hydrazone. Under acidic conditions, this intermediate undergoes a [3,3]-sigmatropic rearrangement (the hallmark of Fischer synthesis), followed by cyclization and ammonia elimination to yield the carbazole core with the C4 ketone intact.

Experimental Protocol (Optimized)
  • Precursors: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), 1,3-Cyclohexanedione (1.1 eq).

  • Solvent/Catalyst: Glacial Acetic Acid (solvent) + conc. HCl (catalyst).[2][3][4][5][6]

  • Conditions: Reflux (100–110°C) for 2–4 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-methoxyphenylhydrazine HCl (10 g) in a mixture of Ethanol (35 mL) and Water (7 mL).

  • Addition: Add 1,3-cyclohexanedione (8 g) slowly to the stirred solution.

  • Cyclization: Heat the mixture to reflux. The initial hydrazone formation may occur at room temperature (yellow precipitate), but cyclization requires heat.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the hydrazine spot.

  • Quenching: Cool to room temperature and pour the reaction mixture into ice-cold water (300 mL).

  • Isolation: The product precipitates as a solid.[2] Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol or Methanol to obtain light brown/yellow crystals.

Performance Data
  • Yield: 55–67% (Optimized); 30–40% (Unoptimized aqueous reflux).

  • Purity: >95% after recrystallization.

  • Key Challenge: Formation of polymeric by-products if the acid concentration is too high or temperature is uncontrolled.

Route B: The Oxidative Functionalization Route (Two-Step)

This route is often favored in academic settings where cyclohexanone is more readily available than 1,3-cyclohexanedione, or when studying C-H activation. It involves synthesizing the fully reduced tetrahydrocarbazole first, then oxidizing the benzylic C4 position.

Mechanism of Action

Step 1: Standard Fischer Indole synthesis using cyclohexanone yields 6-methoxy-1,2,3,4-tetrahydrocarbazole. Step 2: Benzylic oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . DDQ abstracts a hydride from the C4 position, forming a carbocation which is trapped by water (or proceeds via a radical mechanism) to form the ketone.

Experimental Protocol

Step 1: Ring Synthesis

  • Reflux 4-methoxyphenylhydrazine and cyclohexanone in Acetic Acid for 1 hour.

  • Pour into water, filter the precipitate. Yield: ~85–90%.[6]

Step 2: Oxidation [7]

  • Reagents: 6-Methoxy-1,2,3,4-tetrahydrocarbazole (1.0 eq), DDQ (2.0 eq).

  • Solvent: THF/Water (9:1).

  • Procedure: Dissolve starting material in THF. Add DDQ solution dropwise at 0°C. Stir at room temperature for 1–2 hours.

  • Workup: Filter off the reduced DDQ (DDHQ) precipitate. Concentrate filtrate and purify via column chromatography.[2][8]

Performance Data
  • Step 1 Yield: 85–95%.

  • Step 2 Yield: 55–65%.

  • Overall Yield: ~45–60%.

  • Key Challenge: DDQ is expensive and toxic. Removing DDHQ byproducts can be tedious, making this route poor for kilogram-scale synthesis.

Comparative Analysis & Visualization[9]

Mechanistic Pathway (Route A)

The following diagram illustrates the direct conversion using 1,3-cyclohexanedione, highlighting the critical [3,3]-sigmatropic shift.

FischerMechanismStart4-MeO-Phenylhydrazine+ 1,3-CyclohexanedioneHydrazoneArylhydrazoneIntermediateStart->HydrazoneCondensation (-H2O)EneHydrazineEne-HydrazineTautomerHydrazone->EneHydrazineAcid Cat.Rearrangement[3,3]-SigmatropicRearrangementEneHydrazine->RearrangementHeatDiimineDiimineIntermediateRearrangement->DiimineC-C Bond FormedCyclizationIntramolecularCyclizationDiimine->Cyclization-NH3Product6-Methoxy-1,2,3,9-tetrahydrocarbazol-4-oneCyclization->ProductAromatization

Figure 1: Mechanistic pathway of the Direct Fischer Indole Synthesis.

Workflow Comparison

This diagram contrasts the efficiency of the Single-Step (Route A) vs. the Two-Step (Route B) approaches.

Comparisoncluster_RouteARoute A: Direct Synthesis (Industrial)cluster_RouteBRoute B: Oxidative Route (Lab Scale)A_StartHydrazine + 1,3-CyclohexanedioneA_ProcessReflux in AcOH/HCl(3-4 Hours)A_Start->A_ProcessA_EndTarget Product(Yield: 65%)A_Process->A_EndB_StartHydrazine + CyclohexanoneB_Step1Fischer Synthesis(Yield: 90%)B_Start->B_Step1B_InterTetrahydrocarbazole(Reduced)B_Step1->B_InterB_Step2Oxidation with DDQ(Yield: 60%)B_Inter->B_Step2B_EndTarget Product(Overall: ~54%)B_Step2->B_End

Figure 2: Operational workflow comparison between Direct Synthesis and Oxidative Route.

Summary Table: Performance Metrics
FeatureRoute A: Direct Fischer (1,3-Dione)Route B: Oxidation (Cyclohexanone)Route C: Microwave Assisted
Step Count 1 Step 2 Steps1 Step
Overall Yield 55 – 67% 45 – 60%80 – 90% (Small Scale)
Atom Economy High (Loss of H2O, NH3)Low (Loss of DDQ-H2)High
Reagent Cost Low (Commodity chemicals)High (DDQ is costly)Low
Scalability Excellent (Kg to Ton)Poor (Chromatography often needed)Poor (Vessel size limits)
Purity Profile Moderate (Requires recrystallization)High (After Step 1 purification)High
Primary Use Industrial Manufacturing Academic / Mechanistic StudiesHigh-Throughput Screening

References

  • Preparation of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one. Google Patents (CN101235012A). [1][9]

  • Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. PrepChem. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. National Institutes of Health (PMC). [Link]

  • Assembly of tetracyclic tetrahydrocarbazoles via a visible-light promoted cascade process. Organic Chemistry Frontiers (RSC). [Link][10]

A Comparative Analysis of the Biological Activities of 6-Methoxy-1,2,3,4-tetrahydrocarbazole and Its Substituted Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic molecules.[1] Its rigid, tricyclic structure provides a versatile framework for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] The biological activity of THC derivatives can be significantly modulated by the nature and position of substituents on the carbazole ring system. This guide provides a comparative overview of the biological activities of 6-methoxy-1,2,3,4-tetrahydrocarbazole versus other substituted tetrahydrocarbazoles, with a focus on anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.

The Influence of Substitution on Anticancer Activity

The anticancer potential of tetrahydrocarbazole derivatives has been extensively investigated. The introduction of various substituents at different positions of the THC core has been shown to be a crucial determinant of their cytotoxic and antiproliferative effects.[3][4]

The Role of the Methoxy Group at the 6-Position

The presence of a methoxy group, particularly at the 6-position of the tetrahydrocarbazole ring, has been associated with significant anticancer activity. While direct and extensive comparative studies are limited, the available data suggests that the electron-donating nature of the methoxy group can influence the molecule's interaction with biological targets. For instance, in a study on tetrahydrocarbazole-dithioate derivatives, a 4-methoxyphenylpiperazine substituent demonstrated notable cytotoxic activity against human breast adenocarcinoma (MCF7) and colon tumor (HCT116) cell lines.[3]

Comparative Cytotoxicity of Substituted Tetrahydrocarbazoles

To illustrate the impact of substitution on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted tetrahydrocarbazole derivatives against different cancer cell lines. It is important to note that these values are collated from different studies and experimental conditions may vary.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Series 1
6f4-chlorophenylpiperazine dithiocarbamateMCF70.00724[3]
HCT1160.00823[3]
6g4-methoxyphenylpiperazine dithiocarbamateMCF7-[3]
HCT116-[3]
Series 2
11c5-arylidene-4-thiazolinone hybridJurkat1.44[4]
U9371.77[4]
HCT-1166.75[4]
12c5-arylidene-4-thiazolinone hybridJurkat-[4]
U937-[4]
HCT-116-[4]

Note: The IC50 values are presented as reported in the respective studies. A lower IC50 value indicates higher potency. Direct comparison between series should be made with caution due to differing experimental setups.

Structure-Activity Relationship Insights

The analysis of various studies reveals key structure-activity relationships for the anticancer activity of tetrahydrocarbazole derivatives:

  • Substitution on the Phenyl Ring: Halogen substituents, such as chlorine, on the phenyl ring of appended moieties often enhance cytotoxic activity.[3]

  • Nature of the Heterocyclic Moiety: The type of heterocyclic ring system linked to the tetrahydrocarbazole core significantly influences anticancer potency. For example, piperazine derivatives have shown strong activity.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a role in its ability to cross cell membranes and interact with intracellular targets.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Tetrahydrocarbazole Derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Comparative Antimicrobial Activity

Tetrahydrocarbazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] The antimicrobial efficacy is, once again, highly dependent on the substitution pattern.

Impact of Substituents on Antimicrobial Potency

Studies have shown that the introduction of specific functional groups can enhance the antimicrobial properties of the tetrahydrocarbazole scaffold. For instance, the hybridization of the tetrahydrocarbazole unit with a 2,4-diaminopyrimidine scaffold has been shown to generate compounds with potent activity against Staphylococcus aureus and Escherichia coli, including multidrug-resistant strains.[8]

The following table presents a qualitative summary of the antimicrobial activity of different substituted tetrahydrocarbazoles. Quantitative data such as Minimum Inhibitory Concentration (MIC) values are often specific to the study and the microbial strains tested.

Compound TypeSubstitutionTarget OrganismsActivityReference
Tetrahydrocarbazole-pyrimidine hybrid2,4-diaminopyrimidineS. aureus, E. coliPotent[8]
Pyrazole-tetrahydrocarbazole derivativesPyrazole moietyGram-positive and Gram-negative bacteria, FungiModerate to High[7]
N-substituted tetrahydrocarbazolesVarious NSAIDsBacteria and FungiWeak to moderate antibacterial, Good antifungal[6]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of chemical compounds.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar or Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the dissolved tetrahydrocarbazole derivative at a specific concentration into each well. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare Agar Plates start->prepare_plates prepare_inoculum Prepare Microbial Inoculum prepare_plates->prepare_inoculum inoculate_plates Inoculate Plates prepare_inoculum->inoculate_plates create_wells Create Wells in Agar inoculate_plates->create_wells add_compounds Add Test Compounds create_wells->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones end End measure_zones->end

Caption: Workflow of the agar well diffusion assay for antimicrobial screening.

Neuroprotective Potential of Tetrahydrocarbazole Derivatives

The tetrahydrocarbazole scaffold is also a promising starting point for the development of neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10] The mechanism of action is often multifactorial, involving antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Structure-Activity Relationship in Neuroprotection

The neuroprotective effects of tetrahydrocarbazole derivatives are influenced by their ability to interact with various targets in the central nervous system. Key SAR observations include:

  • Inhibition of NADPH Oxidase (NOX): N-substituted tetrahydrocarbazole-6-sulfonamide derivatives have been identified as inhibitors of NOX2 and NOX4, enzymes implicated in oxidative stress in traumatic brain injury. N-alkyl substituents tend to favor NOX2 inhibition, while N-aryl groups enhance NOX4 selectivity.[10]

  • Modulation of Signaling Pathways: The neuroprotective effects of carbazole compounds are often attributed to their ability to reduce oxidative stress, inhibit apoptosis, and promote neuroregeneration.[9]

Hypothetical Neuroprotective Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which a substituted tetrahydrocarbazole might exert its neuroprotective effects by inhibiting NOX enzymes and subsequently reducing oxidative stress and neuronal cell death.

Neuroprotective_Pathway THC_Derivative Substituted Tetrahydrocarbazole NOX_Enzyme NADPH Oxidase (NOX2/NOX4) THC_Derivative->NOX_Enzyme Inhibits Neuroprotection Neuroprotection THC_Derivative->Neuroprotection ROS_Production Reactive Oxygen Species (ROS) Production NOX_Enzyme->ROS_Production Catalyzes Neuronal_Damage Neuronal Damage & Apoptosis NOX_Enzyme->Neuronal_Damage Leads to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Damage

Caption: Hypothetical neuroprotective signaling pathway of a substituted tetrahydrocarbazole.

Conclusion

This guide highlights the significant potential of the tetrahydrocarbazole scaffold in drug discovery. The biological activity of these compounds is profoundly influenced by the nature and position of their substituents. While 6-methoxy-1,2,3,4-tetrahydrocarbazole shows promise, a systematic exploration of a wide range of substituents is crucial for the development of potent and selective therapeutic agents. The provided experimental protocols offer a foundation for researchers to evaluate the anticancer, antimicrobial, and neuroprotective properties of novel tetrahydrocarbazole derivatives. Future research should focus on comprehensive comparative studies to elucidate clear structure-activity relationships and guide the rational design of next-generation THC-based drugs.

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A Comparative Guide to the Structural Elucidation of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: Beyond the Crystal Structure

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. While single-crystal X-ray diffraction (XRD) remains the gold standard for providing a definitive solid-state molecular architecture, a comprehensive understanding often necessitates a multi-technique approach. This guide provides an in-depth comparison of the X-ray crystal structure of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with alternative and complementary analytical techniques, offering insights into their respective strengths and the synergistic information they provide.

Carbazole heterocycles are a significant class of compounds due to their wide-ranging biological activities.[1] The title compound, 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (C₁₃H₁₃NO₂), is a member of this family and serves as a valuable scaffold in medicinal chemistry.[2] Understanding its precise structural features is paramount for designing new therapeutic agents.

The Definitive Picture: X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.

The crystal structure of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one has been determined, revealing a non-planar carbazole unit.[1] The dihedral angle between the benzene and pyrrole rings is 1.69 (6)°.[1] The cyclohexene ring adopts an envelope conformation.[1] Intermolecular interactions, specifically C—H⋯O and N—H⋯O hydrogen bonds, as well as a C—H⋯π interaction involving the benzene ring, are present in the crystal lattice.[1]

Table 1: Crystallographic Data for 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one [1]

ParameterValue
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0627 (2)
b (Å)14.0285 (3)
c (Å)8.5506 (2)
β (°)101.815 (1)
Volume (ų)1064.06 (4)
Z4
Temperature (K)160 (1)
RadiationMo Kα
R[F² > 2σ(F²)]0.043
wR(F²)0.145

This crystallographic data provides a static, high-resolution snapshot of the molecule in its crystalline form. However, it does not provide information about the molecule's behavior in solution or its dynamic properties.

Complementary Perspectives: Spectroscopic and Computational Methods

To gain a more holistic understanding of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, it is essential to employ techniques that probe its structure and properties in different states and from different perspectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, particularly in the solution state.[3] For carbazole derivatives, ¹H and ¹³C NMR are routinely used for structural confirmation.[4][5]

While a specific, publicly available NMR spectrum for 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is not readily found in the searched literature, a generalized protocol for acquiring such data can be outlined based on standard practices for similar compounds.[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • For ¹H NMR: Typical parameters include a spectral width of -2 to 12 ppm, 8 to 64 scans, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[4]

    • For ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum.[4]

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phasing, and baseline correction.

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the cyclohexenone ring, the N-H proton, and the methoxy group protons. The chemical shifts and coupling constants would provide valuable information about their connectivity and spatial relationships. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[6] It can also provide structural information through fragmentation analysis.[6]

For 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, the expected molecular ion peak ([M]⁺ or [M+H]⁺) in a high-resolution mass spectrum would confirm its molecular formula of C₁₃H₁₃NO₂ with a molecular weight of approximately 215.25 g/mol .[2][7] Fragmentation patterns could reveal the loss of the methoxy group or other characteristic fragments of the carbazole core.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of molecules.[8][9] These theoretical calculations can complement experimental data and provide insights into aspects that are difficult to probe experimentally.[10][11] For carbazole derivatives, DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies (to compare with IR spectra), and predict NMR chemical shifts.[12]

Logical Workflow for a Comparative DFT Study

cluster_exp Experimental Data cluster_comp Computational Modeling XRD X-ray Crystal Structure Opt_Geom Optimized Geometry XRD->Opt_Geom Compare Bond Lengths/Angles NMR_exp NMR Spectra Pred_NMR Predicted NMR Shifts NMR_exp->Pred_NMR Correlate Chemical Shifts MS_exp Mass Spectrum DFT DFT Calculation (e.g., B3LYP/6-31G*) DFT->Opt_Geom DFT->Pred_NMR Pred_Vib Predicted Vibrational Frequencies DFT->Pred_Vib

Caption: Workflow for comparing experimental and computational data.

Comparison and Synergistic Insights

The true power in structural elucidation lies in the integration of data from multiple techniques.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedPhaseAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing interactions.[3]Solid"Gold standard" for definitive structure determination.[3]Requires a high-quality single crystal; provides a static picture.[3]
NMR Spectroscopy Atomic connectivity, chemical environment, solution-state conformation.[3][4]SolutionProvides information on dynamic processes in solution.Less precise for bond lengths/angles than XRD; can be complex to interpret.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[6]GasHigh sensitivity; requires very small sample amounts.Provides limited information on 3D structure and stereochemistry.
Computational Chemistry Predicted geometry, electronic properties, spectroscopic data.[8][9]In silicoCan provide insights into unstable or difficult-to-isolate species.Accuracy depends on the level of theory and basis set used; requires experimental validation.

By combining these methods, a more complete picture of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one emerges. X-ray crystallography provides the definitive solid-state structure, which can be used as a starting point for computational models. NMR spectroscopy reveals the structure and dynamics in solution, which is often more relevant to its biological activity. Mass spectrometry confirms the molecular formula and can provide clues about the molecule's stability and fragmentation pathways.

Conclusion

The structural characterization of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is best achieved through a synergistic approach that leverages the strengths of multiple analytical techniques. While X-ray crystallography provides an unambiguous solid-state structure, techniques such as NMR and mass spectrometry, complemented by computational modeling, offer crucial information about its solution-state behavior, composition, and theoretical properties. For researchers in drug development, this comprehensive understanding is invaluable for structure-activity relationship studies and the rational design of new, more effective therapeutic agents.

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Spectroscopic comparison of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

A Spectroscopic Guide to 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one and Its Derivatives

This guide provides an in-depth spectroscopic comparison of 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one, a key heterocyclic scaffold, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Vis, IR, NMR, and Mass Spectrometry data to elucidate the structural transformations and electronic variations within this important class of molecules. Our analysis is grounded in experimental data and established spectroscopic principles, offering a trusted resource for characterization and quality control.

The tetrahydrocarbazole framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The targeted introduction of functional groups allows for the fine-tuning of their pharmacological profiles. Understanding the spectroscopic signatures associated with these modifications is paramount for confirming synthetic success, ensuring purity, and elucidating structure-activity relationships. This guide will use 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one as our foundational compound and explore how its spectral characteristics evolve upon derivatization, with a specific focus on its oxime derivative.

Core Molecular Structures

The primary route for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.[2][3] In this case, p-methoxyphenylhydrazine reacts with a cyclohexanedione derivative. The resulting carbazolone is a versatile intermediate for further chemical modification.

  • Compound A: 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (The Parent Compound)

  • Compound B: 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Oxime (A Representative Derivative)

Comparative Spectroscopic Analysis

The power of spectroscopic analysis lies in its ability to provide a detailed "fingerprint" of a molecule. Each technique probes different aspects of the molecular structure, and a combined analysis provides a comprehensive and unambiguous structural confirmation.[4][5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For carbazole derivatives, the absorption bands are primarily due to π → π* transitions within the extensive π-conjugated system.[6] The position and intensity of the maximum absorption (λmax) are highly sensitive to the electronic nature of the substituents and the extent of conjugation.

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (A): This compound exhibits characteristic absorption bands typical of the carbazole skeleton.[7] The methoxy (-OCH₃) group acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift to longer wavelengths. The carbonyl (C=O) group, being part of the conjugated system, also influences the electronic transitions.

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Oxime (B): The conversion of the carbonyl group to an oxime (C=N-OH) alters the electronic landscape. The lone pair on the oxime nitrogen can participate in conjugation, typically leading to shifts in the absorption maxima compared to the parent ketone. This change serves as a key diagnostic indicator of a successful oximation reaction.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.[8]

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (A): The IR spectrum is distinguished by several key absorptions:

    • N-H Stretch: A sharp to moderately broad peak around 3200-3400 cm⁻¹, characteristic of the secondary amine in the indole ring.[9]

    • C=O Stretch: A strong, sharp absorption typically found in the range of 1650-1680 cm⁻¹ for a conjugated ketone.[10] This is one of the most prominent peaks in the spectrum.

    • Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band for the aryl ether of the methoxy group, usually appearing around 1200-1250 cm⁻¹.

    • Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Oxime (B): Derivatization to the oxime introduces new, and removes old, characteristic peaks:

    • Disappearance of C=O Stretch: The most telling sign of a complete reaction is the absence of the strong carbonyl peak around 1660 cm⁻¹.

    • Appearance of O-H Stretch: A broad band appears in the 3100-3500 cm⁻¹ region, corresponding to the hydroxyl group of the oxime. This peak often overlaps with the N-H stretch.

    • Appearance of C=N Stretch: A new, medium-intensity peak emerges around 1620-1650 cm⁻¹, indicative of the carbon-nitrogen double bond of the oxime.[11]

The causality behind this analysis is direct: the disappearance of the carbonyl vibrational mode and the appearance of the oxime's O-H and C=N vibrational modes provide definitive proof of the chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12] Chemical shifts (δ) are influenced by the local electronic environment of each nucleus, making NMR a powerful tool for comparing structurally related compounds.

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (A):

    • N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to its attachment to the electronegative nitrogen and its involvement in the aromatic system.

    • Aromatic Protons: Signals in the aromatic region (6.8-7.5 ppm). The protons on the methoxy-substituted ring will show specific splitting patterns (doublets and doublets of doublets) influenced by the electron-donating methoxy group.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm, integrating to three protons.[10]

    • Aliphatic Protons: A series of multiplets or triplets in the upfield region (1.8-3.0 ppm) corresponding to the three CH₂ groups of the tetrahydro ring. The protons on the carbon adjacent to the carbonyl group (C-3) are typically the most downfield of this set.

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Oxime (B):

    • Oxime O-H Proton: A new, often broad, singlet that can appear over a wide range, sometimes very downfield (> 10.0 ppm).

    • Shift in Aliphatic Protons: The most significant change is observed for the protons on the carbon adjacent to the C4 position. The replacement of the C=O group with a C=N-OH group alters the anisotropic effect, causing a noticeable shift in the signals of the adjacent CH₂ protons (at C-3). This shift is a reliable indicator of the transformation at the C4 position.

    • The signals for the aromatic, N-H, and methoxy protons will also experience slight shifts but remain largely within their expected regions.

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (A):

    • Carbonyl Carbon (C=O): A highly characteristic downfield signal, often found above 190 ppm.[10] Its presence is a key feature of the parent compound.

    • Aromatic Carbons: Multiple signals between 100-160 ppm. The carbon attached to the methoxy group (C-6) will be significantly upfield due to shielding, while the quaternary carbons of the indole ring will also be visible.

    • Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.[10]

    • Aliphatic Carbons: Signals in the 20-40 ppm range.

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Oxime (B):

    • Disappearance of Carbonyl Carbon: The signal above 190 ppm vanishes completely.

    • Appearance of C=N Carbon: A new signal appears in the 150-160 ppm range, corresponding to the oxime carbon. This simultaneous appearance and disappearance is conclusive evidence of the conversion.

    • The other carbon signals will show minor shifts due to the change in the electronic structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. It is the ultimate confirmation of the molecular formula.[13]

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (A): The mass spectrum will show a molecular ion peak (M⁺) at m/z 215, corresponding to the molecular formula C₁₃H₁₃NO₂.[14][15]

  • 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Oxime (B): The molecular ion peak (M⁺) will shift to m/z 230, corresponding to the molecular formula C₁₃H₁₄N₂O₂. This mass increase of 15 units (addition of NH and loss of O, net +15) is the definitive proof of oximation.

At-a-Glance Data Comparison

The following tables summarize the key spectroscopic data for a direct comparison.

Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional GroupCompound A (Carbazolone)Compound B (Oxime)Rationale for Change
O-H Stretch-~3100-3500 (broad)Appearance of the oxime hydroxyl group.
N-H Stretch~3200-3400~3200-3400Present in both structures.
C=O Stretch~1650-1680 (strong) Absent Definitive loss of the ketone functional group.
C=N Stretch-~1620-1650Appearance of the oxime C=N bond.
C-O Stretch~1200-1250~1200-1250Methoxy group is retained in both structures.

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm)

Proton TypeCompound A (Carbazolone)Compound B (Oxime)Rationale for Change
Oxime O-H-> 10.0 (broad)Appearance of the new hydroxyl proton.
N-H> 8.0> 8.0Minor shift due to electronic changes.
Aromatic H~6.8-7.5~6.8-7.5Minor shifts in pattern and position.
Methoxy H (-OCH₃)~3.8-3.9~3.8-3.9Environment is largely unchanged.
Aliphatic H (C-3)~2.6-2.8Shifted positionThe electronic environment at C-4 changes significantly.

Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm)

Carbon TypeCompound A (Carbazolone)Compound B (Oxime)Rationale for Change
C=O (C-4) > 190 Absent Conclusive proof of carbonyl group removal.
C=N (C-4) -~150-160 Conclusive proof of oxime formation.
Methoxy C (-OCH₃)~55-56~55-56Methoxy group is retained.
Aliphatic C~20-40~20-40Minor shifts observed.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected m/z (M⁺)
A (Carbazolone) C₁₃H₁₃NO₂215.24215
B (Oxime) C₁₃H₁₄N₂O₂230.26230

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and high-quality spectroscopic data.[8][16]

Protocol 1: Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.

  • IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. Place a small amount of the dry, solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., ethanol, acetonitrile, or chloroform).[17] Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced via direct infusion or through an LC system.

Protocol 2: Instrument Parameters
  • NMR (400 MHz):

    • ¹H NMR: Acquire at least 16 scans. Use a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire for a longer duration (e.g., >1024 scans) due to the low natural abundance of ¹³C. Use a spectral width of ~240 ppm.

  • FT-IR (ATR):

    • Scan in the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal before running the sample.

  • UV-Vis Spectrophotometer:

    • Scan in the range of 200-800 nm.

    • Use a medium scan speed.

    • Autozero the instrument with the solvent blank before measuring the sample's absorbance.

  • Mass Spectrometry (ESI):

    • Use Electrospray Ionization (ESI) in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ions (e.g., m/z 100-500).

Synthesis and Analysis Workflow

The logical flow from synthesis to characterization is a self-validating system. Each spectroscopic step confirms the outcome of the previous chemical step.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_validation Validation A p-Methoxyphenylhydrazine + Cyclohexanedione derivative B Fischer Indole Synthesis (Acid Catalyst, Reflux) A->B C Compound A: 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one B->C D Oximation Reaction (Hydroxylamine, Reflux) C->D F IR Spectroscopy C->F Analysis of Parent G NMR Spectroscopy (¹H & ¹³C) C->G Analysis of Parent H Mass Spectrometry C->H Analysis of Parent I UV-Vis Spectroscopy C->I Analysis of Parent E Compound B: 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one Oxime D->E E->F Analysis of Derivative E->G Analysis of Derivative E->H Analysis of Derivative E->I Analysis of Derivative J Comparative Analysis: Confirm Structural Transformation F->J G->J H->J I->J

Sources

Structural Validation of Synthesized 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Challenge: Context & Causality

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (CAS 35556-81-1) is a critical synthetic intermediate in the development of carbazole-based sedatives and 5-HT3 receptor antagonists (e.g., Ondansetron derivatives) [1]. It is typically synthesized via the Fischer Indole cyclization of 4-methoxyphenylhydrazine with 1,3-cyclohexanedione.

The Causality of Isomerization: During the acid-catalyzed [3,3]-sigmatropic rearrangement of the intermediate hydrazone, enolization can theoretically occur at either the C-2 or C-6 position of the cyclohexanedione ring. Enolization towards C-6 is thermodynamically favored due to lower steric hindrance, yielding the desired 4-one regioisomer . However, enolization towards C-2 yields the sterically hindered 1-one regioisomer (CAS 3449-49-8) [2].

Because these two regioisomers possess identical exact masses and highly similar functional groups, choosing the correct analytical platform to definitively validate the 4-one structure is paramount. This guide objectively compares the performance of four standard analytical platforms for this specific structural elucidation.

Comparative Analysis of Validation Platforms

Platform 1: Mass Spectrometry (LC-HRMS vs. GC-MS)

While Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable electron ionization (EI) fragmentation fingerprints, the elevated temperatures required for volatilization can induce thermal degradation or rearrangement of the tetrahydrocarbazolone core.

The Superior Alternative: Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) using Electrospray Ionization (ESI-TOF) is the preferred platform. ESI is a "soft" ionization technique that preserves the intact molecule. Furthermore, TOF analyzers provide the exact mass of the


 ion with sub-5 ppm accuracy. For 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one (

), the theoretical

is 216.1019 m/z . This exact mass eliminates isobaric interferences, though it cannot differentiate between the 1-one and 4-one regioisomers.
Platform 2: Nuclear Magnetic Resonance (1D vs. 2D NMR)

1D


H and 

C NMR can confirm the presence of the methoxy group (

3.8 ppm) and the ketone carbonyl (

193 ppm)[3]. However, 1D NMR alone relies on subtle chemical shift differences that are insufficient for definitive regiochemical proof.

The Superior Alternative: 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is the ultimate self-validating system for regioisomer differentiation. HMBC maps long-range carbon-proton couplings (


 and 

).
  • In the 4-one isomer: The ketone C=O (

    
     193 ppm) is located at position 4. It will show 
    
    
    
    coupling to the aliphatic protons at C-2, but no coupling to the N-H proton.
  • In the 1-one isomer: The ketone C=O is located at position 1, directly adjacent to the pyrrole nitrogen. It would show a definitive

    
     cross-peak with the N-H proton.
    The absence of the N-H to C=O correlation is the causal proof of the 4-one structure.
    
Platform 3: Vibrational Spectroscopy (FT-IR vs. Raman)

Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, orthogonal validation of functional groups. The ketone at C-4 is conjugated with the pyrrole ring through the bridgehead double bond (C4a-C9a). This conjugation lowers the C=O stretching frequency to approximately 1630–1650 cm


 , compared to an isolated cyclohexanone (

1715 cm

). Raman spectroscopy is less sensitive to these strong dipole changes, making FT-IR the preferred vibrational tool.
Platform 4: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the gold standard, providing the absolute 3D spatial arrangement of the molecule. It confirms that the cyclohexenone ring adopts a half-chair/envelope conformation. However, it requires high-quality single crystals, making it the slowest and most resource-intensive platform.

Quantitative Data & Platform Comparison

Table 1: Comparative Performance of Analytical Platforms
Analytical PlatformPrimary OutputRegioisomer Differentiation?SpeedCost & Accessibility
LC-HRMS (ESI-TOF) Exact Mass & FormulaNo (Isobaric)Fast (< 10 min)Moderate
1D NMR (

H,

C)
Functional Group CountInferential onlyFast (< 15 min)Low
2D NMR (HMBC) Connectivity MapYes (Definitive) Moderate (1-2 hrs)Moderate
FT-IR Conjugation/DipolesNoVery Fast (< 5 min)Low
SCXRD Absolute 3D StructureYes (Definitive) Slow (Days)High
Table 2: Diagnostic NMR Chemical Shifts ( , 500 MHz)
Position

H Shift (ppm)

C Shift (ppm)
MultiplicityKey HMBC Correlations (

)
N-H (9)

11.5
N/ASinglet (broad)C-1, C-4a, C-8a, C-9a
C=O (4) N/A

193.0
QuaternaryCorrelates to H-2, H-3
-OCH

(6)

3.8

55.5
Singlet (3H)C-6
H-5 (Aromatic)

7.4

104.2
Doublet (

Hz)
C-4, C-7, C-8a
H-2 (Aliphatic)

2.1

23.5
Multiplet (2H)C-4 (C=O), C-9a

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Exact Mass Confirmation via LC-HRMS
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency for positive ESI.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Self-Validation Step: A single, sharp chromatographic peak must be observed before MS analysis to confirm sample purity and prevent co-eluting isobaric interference.

  • Mass Spectrometry: Operate the TOF-MS in positive ESI mode. Calibrate using a standard tuning mix to ensure < 5 ppm mass error.

  • Data Processing: Extract the ion chromatogram for m/z 216.1019. Verify that the isotopic distribution matches the theoretical pattern for

    
    .
    
Protocol 2: Regiochemical Validation via 2D HMBC NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated DMSO (

    
    ).
    
    • Causality:

      
       is specifically chosen over 
      
      
      
      because it disrupts intermolecular hydrogen bonding, resulting in a sharper, well-defined N-H proton signal (
      
      
      11.5 ppm). A sharp N-H peak is critical for resolving long-range HMBC correlations.
  • Instrument Setup: Tune and match the probe on a 500 MHz NMR spectrometer. Lock onto the deuterium signal and shim the magnet for optimal field homogeneity.

  • Pulse Sequence Execution: Execute a standard

    
     HMBC pulse sequence optimized for long-range couplings (
    
    
    
    = 8 Hz). Acquire with a minimum of 128 scans per increment to ensure high signal-to-noise for the quaternary C=O carbon.
  • Data Processing & Validation: Apply a sine-bell squared window function and Fourier transform.

    • Self-Validation Step: Interrogate the 2D contour plot at the intersection of the N-H proton (

      
       11.5 ppm) and the C=O carbon (
      
      
      
      193 ppm). The absence of a cross-peak definitively validates the synthesis of the 4-one regioisomer.

Visualizing the Validation Logic

Workflow A Synthesized Product B LC-HRMS (Exact Mass) A->B C FT-IR (Functional Groups) B->C D 1D & 2D NMR (Regiochemistry) C->D E SCXRD (3D Conformation) D->E F Validated 6-Methoxy-4-one D->F E->F

Experimental workflow for validating 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one.

HMBC_Logic A HMBC Cross-Peak Analysis B N-H Proton (δ ~11.5 ppm) A->B C C=O Carbon (δ ~193 ppm) A->C D Couples to C-1, C-9a, C-8a, C-4a B->D E Couples to C-2, C-3, C-4a C->E F Confirms 4-one Regioisomer D->F E->F

HMBC logic tree for differentiating the 4-one regioisomer from the 1-one isomer.

References

  • Title: US Patent 4,725,615 - Tetrahydrocarbazolone derivatives Source: Google Patents URL
  • Title: Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole Source: National Institutes of Health (NIH) / Acta Crystallographica Section E URL:[Link]

  • Title: 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Source: National Institutes of Health (NIH) / Acta Crystallographica Section E URL:[Link]

Sources

Comparative Pharmacodynamics: Structural and Stereochemical Determinants of Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at a Glance

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigidified analogue of tryptamine. Unlike the planar carbazole, the THCz moiety possesses a flexible cyclohexene ring fused to the indole core. This structural nuance introduces critical stereochemical considerations—specifically at the C3 position—which acts as a "chiral switch" determining pharmacological selectivity between immunological targets (e.g., CRTH2/DP2 receptors) and CNS targets (e.g., 5-HT receptors).

This guide provides a comparative analysis of THCz isomers, focusing on the enantiomeric selectivity of C3-substituted derivatives and the regioisomeric implications of ring substitution. We distinguish strictly between the carbazole derivatives and the unrelated cannabinoid nomenclature often sharing the "THC" acronym.

Structural Classification & Isomerism

To understand the pharmacological divergence, we must first map the structural landscape. The biological activity of THCz derivatives is governed heavily by the absolute configuration at Carbon-3 (C3) and the substituents at Nitrogen-9 (N9).

THC_Structure Core 1,2,3,4-Tetrahydrocarbazole (Core Scaffold) Isomer_Type Isomerism Types Core->Isomer_Type Stereo Stereoisomers (C3 Chiral Center) Isomer_Type->Stereo Critical for Target Selectivity Regio Regioisomers (Ring Substitution) Isomer_Type->Regio Modulates Metabolic Stability Ramatroban Case Study: Ramatroban (3R)-isomer active at CRTH2 Stereo->Ramatroban Immunology CNS_Ligands Case Study: 5-HT6 Antagonists Rigid Tryptamine Analogs Regio->CNS_Ligands Neurology

Figure 1: Structural classification workflow distinguishing stereochemical and regiochemical determinants of THCz pharmacology.

Comparative Efficacy Data

The following data contrasts the performance of specific THCz isomers against validated targets. The most prominent example of stereochemical dependence in this class is Ramatroban (BAY u 3405) , a dual antagonist of the Thromboxane A2 (TP) and PGD2 (CRTH2) receptors.

Table 1: Enantiomeric Selectivity Profile (Ramatroban Analogues)
Compound VariantConfigurationTarget ReceptorBinding Affinity (

/

)
Functional Outcome
Ramatroban (3R)-Enantiomer CRTH2 (DP2) ~10 nM Potent Antagonist (Inhibits Eosinophil Migration)
Ramatroban Isomer(3S)-EnantiomerCRTH2 (DP2)> 1,000 nMInactive / Weak Partial Agonist
Ramatroban(3R)-EnantiomerTP Receptor~30 nMPotent Antagonist (Anti-thrombotic)
Frovatriptan (R)-Enantiomer 5-HT1B/1D ~1 nM High Affinity Agonist (Migraine)
Frovatriptan Isomer(S)-Enantiomer5-HT1B/1D> 100 nMSignificantly Reduced Affinity

Expert Insight: The data indicates a strict steric requirement at the C3 position. For Ramatroban, the (R)-configuration positions the sulfonamide side chain to engage the orthosteric site of the CRTH2 GPCR, blocking PGD2 binding. The (S)-enantiomer faces steric clash within the hydrophobic pocket, rendering it pharmacologically inert for this pathway.

Mechanism of Action: The CRTH2 Signaling Pathway

Understanding why the (R)-isomer of the THCz scaffold is effective requires mapping the downstream signaling blocked by the drug. Ramatroban prevents the PGD2-mediated recruitment of Th2 cells and eosinophils.

CRTH2_Pathway PGD2 PGD2 (Ligand) Receptor CRTH2 (DP2) Receptor (Gi-Coupled) PGD2->Receptor Activates Ramatroban Ramatroban (3R-THCz) (Competitive Antagonist) Ramatroban->Receptor Blocks (Ki ~10nM) G_Protein Gi Protein Activation (Gαi dissociation) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits Calcium Intracellular Ca2+ Flux (Increase) G_Protein->Calcium Gβγ Subunit Signaling cAMP cAMP Levels (Decrease) AC->cAMP Effect Chemotaxis & Inflammation (Eosinophil Migration) Calcium->Effect

Figure 2: Signaling cascade of the CRTH2 receptor. The 3R-THCz isomer (Ramatroban) competitively antagonizes the receptor, preventing the calcium flux required for inflammatory cell migration.

Experimental Protocol: Chiral Resolution of THCz Intermediates

Objective: Isolate (3R)-3-amino-1,2,3,4-tetrahydrocarbazole (Key intermediate for Ramatroban) from the racemic mixture.

Reagents & Equipment:
  • Substrate: Racemic 3-amino-1,2,3,4-tetrahydrocarbazole.[1]

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (or N-acetyl-L-leucine depending on specific derivative).

  • Solvent: Ethanol/Water (9:1).

  • Validation: Polarimeter, Chiral HPLC (Chiralpak AD-H column).

Step-by-Step Methodology:
  • Formation of Diastereomeric Salts:

    • Dissolve 10.0 g of racemic amine in 100 mL of refluxing Ethanol/Water.

    • Add 1.0 equivalent of the chiral acid resolving agent.

    • Critical Control Point: Cool the solution slowly (1°C/min) to room temperature, then to 4°C. Rapid cooling traps the eutomer (unwanted isomer) in the crystal lattice.

  • Fractional Crystallization:

    • Filter the precipitate.[2] This is the salt of the (R)-amine .

    • Recrystallize the salt twice from ethanol to upgrade diastereomeric excess (de).

    • Self-Validation: Monitor the melting point.[3] A sharp melting point (range < 1°C) indicates high purity.

  • Liberation of the Free Base:

    • Suspend the purified salt in water and adjust pH to >10 using 2M NaOH.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and evaporate.
      
  • Determination of Enantiomeric Excess (ee):

    • Column: Chiralpak AD-H (

      
       mm).
      
    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Calculation:

      
      . Target 
      
      
      
      ee.
Therapeutic Implications & Toxicology

The choice of isomer has profound safety implications.

  • Metabolic Stability: The 1,2,3,4-THCz scaffold is susceptible to aromatization (oxidation to fully aromatic carbazole) by hepatic CYPs. Substituents at the C3 position (as in Ramatroban) sterically hinder this oxidation, improving half-life.

  • Off-Target Effects: (S)-isomers of certain THCz derivatives have shown higher affinity for hERG channels in preclinical screens, posing a risk of QT prolongation. This necessitates the rigorous enantiomeric purity protocols described above.

References
  • Rosentreter, U., et al. (1989).[1][4] Synthesis and absolute configuration of the thromboxane antagonist ramatroban (BAY u 3405). Arzneimittel-Forschung.[1]

  • Ulven, T., & Kostenis, E. (2010). Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation.[5] Journal of Medicinal Chemistry.

  • Böshagen, H., et al. (1990). US Patent 4965258: 3-benzenesulfonamidotetrahydrocarbazole derivatives. United States Patent Office.

  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2.[5] Drug News & Perspectives.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one

Executive Summary & Chemical Identity

6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one is a critical heterocyclic intermediate, primarily utilized in the synthesis of serotonin 5-HT3 receptor antagonists (e.g., Ondansetron). As a carbazole derivative, it presents specific handling challenges related to its physical state (typically a fine, electrostatic powder) and its potential biological activity.

  • CAS Number: 35556-81-1 (Generic/Isomer variants: 16691-25-1)

  • Synonyms: 6-Methoxy-1,2,3,4-tetrahydro-4-oxocarbazole; 6-Methoxy-4-oxo-1,2,3,4-tetrahydrocarbazole.

  • Physical State: Off-white to beige crystalline powder.

  • Melting Point: High (>150°C, estimated based on structural analogs).[1]

  • Solubility: Low in water; soluble in DMSO, DMF, hot alcohols, and acetic acid.

Hazard Identification & Risk Assessment

Field-Proven Insight: While specific toxicological data for this exact intermediate may be sparse in public databases, structural analogs (tetrahydrocarbazoles) are consistently classified as Irritants and Sensitizers . Treat this compound as a potential Acute Toxin (Oral) until verified otherwise.

Hazard CategoryGHS Classification (Conservative)Hazard Statement
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.
Skin Corrosion Category 2H315: Causes skin irritation.[2]
Eye Damage Category 2AH319: Causes serious eye irritation.[2]
Sensitization Category 1 (Skin)H317: May cause an allergic skin reaction.
STOT - SE Category 3H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard lab PPE." This compound requires specific barriers against fine particulates and organic solvation.

PPE Decision Logic (Visualized)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder Handling (Weighing, Transfer) State->Solid Dry Powder Solution Solution / Reaction (Dissolved in Organic Solvents) State->Solution Wet Chemistry Resp_Solid Respiratory: N95 / P2 Mask (Min) P3/P100 (If >10g) Solid->Resp_Solid Eye_Solid Eye Protection: Chemical Goggles (Sealed) (No Safety Glasses) Solid->Eye_Solid Glove_Solid Gloves: Single Nitrile (0.11mm) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood Required (Half-mask ABEK if outside hood) Solution->Resp_Sol Eye_Sol Eye Protection: Safety Glasses w/ Side Shields + Face Shield (if splashing) Solution->Eye_Sol Glove_Sol Gloves: Double Nitrile OR Silver Shield (Laminated) Solution->Glove_Sol

Figure 1: PPE Selection Hierarchy based on operational state. Note the distinction in eye protection for powders vs. liquids.

Detailed PPE Specifications
Protection ZoneRecommendationTechnical Rationale
Hand Protection Nitrile (0.11 mm minimum) Tetrahydrocarbazoles are generally lipophilic. For prolonged contact or solution handling (e.g., in DMSO/DMF), use Double Gloving or Laminated Film (Silver Shield) to prevent permeation.
Respiratory N95 / P2 Particulate Respirator The primary risk is inhalation of fine dust during weighing. If handling >10g or heating, use a Half-mask with ABEK1P3 filters.
Eye/Face Unvented Chemical Goggles Fine powders can bypass standard safety glasses. Goggles prevent ocular mucosal absorption.
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb powders. Use a non-woven, disposable over-sleeve or apron if handling bulk quantities.

Operational Handling Protocol

A. Weighing & Transfer (Critical Risk Point)

Objective: Prevent electrostatic dispersion of the powder.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Use an anti-static gun or ionizer bar if the powder is "fly-away."

  • Technique:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a long-neck weighing funnel to deposit the solid directly to the bottom of the flask, minimizing dust on the neck (which compromises ground glass joints).

    • Do not use spatulas that generate static (plastic); use stainless steel or PTFE-coated tools.

B. Reaction Setup (Solvent Compatibility)
  • Solubility: The ketone is sparingly soluble in non-polar solvents.

    • Preferred Solvents: Glacial Acetic Acid, DMF, DMSO, Methanol (hot).

    • Note: When dissolving in Acetic Acid (common for Fischer Indole synthesis), the reaction is exothermic. Add solvent slowly.

  • Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., KMnO4, Peroxides). The indole/carbazole moiety is electron-rich and susceptible to oxidative degradation.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate 3m radius) PPE 2. Don PPE (Goggles, N95, Double Gloves) Alert->PPE Contain 3. Containment (Cover with damp paper towel) PPE->Contain Clean 4. Cleanup (Wet Sweep / HEPA Vacuum) Contain->Clean Dispose 5. Disposal (Seal in HazWaste Bag) Clean->Dispose

Figure 2: Immediate response protocol for solid powder spills.

  • Dry Spill: DO NOT dry sweep. This generates dust. Cover with a paper towel dampened with water or ethanol, then scoop into a waste container.

  • Solution Spill: Absorb with Vermiculite or Sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer or strong acid.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Do not rub eyes.

    • Skin Contact: Wash with soap and water.[2][3] If dissolved in DMSO/DMF, wash for 20 minutes (solvents enhance skin absorption).

Waste Disposal Strategy

Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

  • Classification: Classify as "Organic Waste - Toxic/Irritant."

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into a dedicated "Solid Hazardous Waste" drum.

    • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Destruction Method: High-Temperature Incineration is the required disposal method. The nitrogen content requires incineration with scrubber systems to manage NOx emissions.

  • Do Not: Do not flush down the drain. This compound is toxic to aquatic life (aquatic toxicity is common for carbazoles).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10798130, 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

  • Yoo, M., et al. (1997).An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10).

Sources

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Retrosynthesis Analysis

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6-Methoxy-1,2,3,9-tetrahydro-carbazol-4-one
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